molecular formula C7H10O4 B057839 trans-Cyclopentane-1,2-dicarboxylic acid CAS No. 1461-97-8

trans-Cyclopentane-1,2-dicarboxylic acid

カタログ番号: B057839
CAS番号: 1461-97-8
分子量: 158.15 g/mol
InChIキー: ASJCSAKCMTWGAH-RFZPGFLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Cyclopentane-1,2-dicarboxylic acid is a valuable, rigid chiral scaffold extensively utilized in asymmetric synthesis and medicinal chemistry research. Its defined stereochemistry and cis-oriented carboxylic acid functional groups on the cyclopentane ring make it an ideal precursor for constructing complex molecular architectures, particularly in the development of peptidomimetics and bioactive compounds where conformational restriction is desired. Researchers employ this diacid as a key building block for synthesizing chiral ligands, organocatalysts, and macrocyclic compounds. The constrained trans-1,2-diaxial conformation imposes significant steric and electronic constraints, which can be exploited to influence the binding affinity and selectivity of potential drug candidates towards biological targets. This compound is instrumental in studying structure-activity relationships (SAR), probing enzyme active sites, and designing novel inhibitors. It is offered in high purity to ensure reproducibility in sensitive chemical and biochemical assays.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883675
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-97-8
Record name trans-1,2-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-DL-cyclopentane-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Cyclopentane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and novel materials.[1] Its rigid, stereochemically defined structure makes it an important synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms. The methodologies discussed herein are intended to provide researchers with a practical framework for the laboratory-scale synthesis of this important compound.

Introduction

The synthesis of cyclic dicarboxylic acids with defined stereochemistry is a significant objective in organic chemistry due to their utility as monomers in polymer synthesis and as precursors to biologically active molecules. This compound, in particular, offers a unique conformational rigidity that is desirable in drug design and materials science. This document outlines two principal synthetic strategies for obtaining the trans-isomer: the Favorskii rearrangement of a substituted cyclohexanone and the isomerization of the corresponding cis-isomer, which can be synthesized via hydrogenation of an unsaturated precursor.

Synthetic Pathways

Favorskii Rearrangement Route

A direct approach to the cyclopentane-1,2-dicarboxylic acid scaffold involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate. This method proceeds through a ring contraction mechanism to form the five-membered ring from a six-membered ring precursor. The initial product of the rearrangement is an ester, which is subsequently hydrolyzed to the dicarboxylic acid. The reaction generally produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain conditions.

Favorskii_Rearrangement 6-bromo-cyclohexanone-2-ethyl formate 6-bromo-cyclohexanone-2-ethyl formate Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester 6-bromo-cyclohexanone-2-ethyl formate->Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester  Favorskii Rearrangement (alkali solution) This compound This compound Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester->this compound  Hydrolysis (excess acid, 100-160°C)

Figure 1: Synthetic pathway via Favorskii rearrangement.

Isomerization of cis-Cyclopentane-1,2-dicarboxylic Acid

An alternative and often high-yielding strategy involves the synthesis of the cis-isomer followed by its isomerization to the more stable trans-isomer. The cis-isomer can be readily prepared by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. The subsequent isomerization is typically achieved by heating the cis-diacid in a strong acid at elevated temperatures.[2]

Isomerization_Pathway 1-Cyclopentene-1,2-dicarboxylic acid 1-Cyclopentene-1,2-dicarboxylic acid cis-Cyclopentane-1,2-dicarboxylic acid cis-Cyclopentane-1,2-dicarboxylic acid 1-Cyclopentene-1,2-dicarboxylic acid->cis-Cyclopentane-1,2-dicarboxylic acid  Catalytic Hydrogenation (e.g., Raney Nickel) This compound This compound cis-Cyclopentane-1,2-dicarboxylic acid->this compound  Isomerization (conc. HCl, 180°C, sealed tube)

Figure 2: Isomerization pathway from the cis-isomer.

Experimental Protocols

Synthesis via Favorskii Rearrangement

This protocol is adapted from a patented procedure.[2]

Step 1: Favorskii Rearrangement

  • Prepare a 0.5 M to 3 M aqueous solution of potassium hydroxide or sodium hydroxide. The optimal concentration is reported to be 2.5 M.

  • Dissolve 6-bromo-cyclohexanone-2-ethyl formate in a suitable solvent and add it to the alkaline solution.

  • Stir the reaction mixture at a controlled temperature to facilitate the Favorskii rearrangement.

  • After the reaction is complete, extract the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

Step 2: Hydrolysis

  • The extracted ester is then subjected to hydrolysis in an excess of 35-80% (w/w) sulfuric acid or hydrochloric acid. The acid should be 2-8 times the amount of the ester.

  • Heat the mixture to a temperature between 100°C and 160°C for 1 to 3 hours.

  • Upon cooling, the crude this compound will precipitate out of the solution.

  • The crude product can be purified by recrystallization from water.

Synthesis via Isomerization of the cis-Isomer

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid A published procedure for the synthesis of the cis-isomer involves the hydrogenation of the corresponding unsaturated diacid.[3]

  • In a pressure vessel, dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in 200 ml of absolute ethanol.

  • Add Raney nickel as the catalyst.

  • Pressurize the vessel with hydrogen gas to 40-50 psi and heat to 60°C.

  • Maintain these conditions with shaking for approximately 24 hours, or until one equivalent of hydrogen has been consumed.

  • After cooling, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the solid cis-1,2-cyclopentanedicarboxylic acid.

  • The crude product can be recrystallized from approximately 30 ml of water to yield the pure cis-isomer (yield: 6 g, 60%).

Step 2: Isomerization to this compound The isomerization is achieved under harsh conditions as described in the literature.[2]

  • Place the purified cis-cyclopentane-1,2-dicarboxylic acid in a heavy-walled sealed tube.

  • Add concentrated hydrochloric acid.

  • Seal the tube and heat it to 180°C for 1 hour.

  • After cooling, carefully open the tube and isolate the product.

  • The resulting this compound can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid

ParameterValueReference
Starting Material1-Cyclopentene-1,2-dicarboxylic acid[3]
ReagentsH₂, Raney Nickel, Ethanol[3]
Pressure40-50 psi[3]
Temperature60°C[3]
Reaction Time~24 hours[3]
Yield60%[3]

Table 2: Isomerization to this compound

ParameterValueReference
Starting Materialcis-Cyclopentane-1,2-dicarboxylic acid[2]
ReagentConcentrated Hydrochloric Acid[2]
Temperature180°C[2]
Reaction Time1 hour[2]
YieldNot explicitly stated

Table 3: Synthesis via Favorskii Rearrangement and Hydrolysis

ParameterValueReference
Starting Material6-bromo-cyclohexanone-2-ethyl formate[2]
Rearrangement Reagent0.5 M - 3 M KOH or NaOH[2]
Hydrolysis Reagent35-80% H₂SO₄ or HCl[2]
Hydrolysis Temperature100-160°C[2]
Hydrolysis Time1-3 hours[2]
YieldNot explicitly stated

Alternative Synthetic Approaches

While the Favorskii rearrangement and isomerization of the cis-isomer are primary routes, other methods can be envisaged for the synthesis of this compound. One potential route involves the oxidative cleavage of trans-1,2-cyclopentanediol. The diol can be prepared from cyclopentene via epoxidation with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the resulting epoxide.[4] Subsequent oxidation of the diol would yield the desired dicarboxylic acid.

Alternative_Pathway Cyclopentene Cyclopentene Cyclopentene oxide Cyclopentene oxide Cyclopentene->Cyclopentene oxide  Epoxidation (e.g., m-CPBA) trans-1,2-Cyclopentanediol trans-1,2-Cyclopentanediol Cyclopentene oxide->trans-1,2-Cyclopentanediol  Acid-catalyzed hydrolysis (H₃O⁺) This compound This compound trans-1,2-Cyclopentanediol->this compound  Oxidative Cleavage (e.g., KMnO₄, NaIO₄)

Figure 3: Alternative pathway via oxidative cleavage of trans-1,2-cyclopentanediol.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Favorskii rearrangement offers a more direct approach, while the isomerization of the readily accessible cis-isomer provides a reliable alternative. For researchers in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for the efficient production of this versatile chemical building block. Further optimization of the reported procedures may be necessary to achieve higher yields and purity on a larger scale.

References

An In-depth Technical Guide to the Formation of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining trans-cyclopentane-1,2-dicarboxylic acid, a significant intermediate in the synthesis of pharmaceuticals such as the antidiabetic drug Gliclazide. This document details the core mechanisms of formation, provides structured experimental protocols, and presents key quantitative data for the synthesized compounds.

Introduction

This compound is a five-membered alicyclic dicarboxylic acid characterized by the two carboxyl groups being on opposite sides of the cyclopentane ring. This stereochemistry imparts specific physical and chemical properties that are leveraged in various synthetic applications. The primary methods for its synthesis involve the Favorskii rearrangement of a substituted cyclohexanone, the catalytic hydrogenation of a cyclopentene precursor to the cis-isomer followed by isomerization, or direct synthesis routes that favor the trans configuration.

Synthetic Pathways and Mechanisms

There are three principal pathways for the synthesis of this compound, each with distinct advantages and mechanistic features.

Favorskii Rearrangement

A notable method for synthesizing a precursor to this compound involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution. This reaction proceeds through a cyclopropanone intermediate, leading to a ring contraction from a six-membered ring to a five-membered ring. The resulting product, a cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, is then hydrolyzed to yield the final dicarboxylic acid.

Favorskii_Rearrangement cluster_start Starting Material cluster_rearrangement Favorskii Rearrangement cluster_hydrolysis Hydrolysis cluster_product Final Product 6-bromo-cyclohexanone-2-ethyl_formate 6-bromo-cyclohexanone-2-ethyl formate Enolate_Formation Enolate Formation 6-bromo-cyclohexanone-2-ethyl_formate->Enolate_Formation Base (e.g., KOH) Cyclopropanone_Intermediate Cyclopropanone Intermediate Enolate_Formation->Cyclopropanone_Intermediate Intramolecular SN2 Nucleophilic_Attack Nucleophilic Attack by OH- Cyclopropanone_Intermediate->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Rearranged Ester Intermediate Ester_Hydrolysis Acid Hydrolysis Ring_Opening->Ester_Hydrolysis Rearranged Ester Intermediate trans-Cyclopentane-1,2-dicarboxylic_acid This compound Ester_Hydrolysis->trans-Cyclopentane-1,2-dicarboxylic_acid H3O+, Heat

Caption: Favorskii Rearrangement Pathway for this compound Synthesis.

Catalytic Hydrogenation and Isomerization

A common and efficient route begins with the synthesis of cis-cyclopentane-1,2-dicarboxylic acid via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. The cis-isomer is the kinetically favored product due to the syn-addition of hydrogen across the double bond on the catalyst surface. The thermodynamically more stable trans-isomer can then be obtained through an isomerization process.

The hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is typically carried out using a heterogeneous catalyst such as Raney nickel or palladium on carbon. The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms from the same side of the double bond.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_process Hydrogenation cluster_product Product Cyclopentene_dicarboxylic_acid 1-Cyclopentene-1,2-dicarboxylic acid Catalyst_Surface Catalyst Surface (e.g., Raney Ni) Cyclopentene_dicarboxylic_acid->Catalyst_Surface H2 H2 H2->Catalyst_Surface cis_Isomer cis-Cyclopentane-1,2-dicarboxylic acid Catalyst_Surface->cis_Isomer Syn-addition Isomerization cis_Isomer cis-Cyclopentane-1,2- dicarboxylic acid Equilibrium Equilibrium cis_Isomer->Equilibrium Conc. HCl, 180 °C trans_Isomer trans-Cyclopentane-1,2- dicarboxylic acid Equilibrium->trans_Isomer

An In-depth Technical Guide to the Chemical Properties of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclopentane-1,2-dicarboxylic acid, a dicarboxylic acid with the two carboxyl groups on opposite sides of the cyclopentane ring, is a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. Its stereochemistry plays a crucial role in its reactivity and biological applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its application in the synthesis of the antidiabetic drug Gliclazide.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below.[1]

Table 1: General and Physical Properties
PropertyValueReference
Molecular FormulaC₇H₁₀O₄[1]
Molar Mass158.15 g/mol [1]
Melting Point163-165 °C
Boiling Point378.6 °C at 760 mmHg (predicted)
Density1.397 g/cm³ (predicted)
pKa₁3.96 (at 25 °C)
pKa₂5.85 (at 25 °C)
SolubilitySoluble in DMSO and Methanol.
AppearanceWhite to off-white crystalline powder
Table 2: Spectroscopic Data (Predicted/Typical Ranges)
TechniqueData
¹H NMR Chemical shifts for the methine protons (CH-COOH) are expected between 2.5 and 3.5 ppm. The methylene protons of the cyclopentane ring would appear as complex multiplets between 1.5 and 2.5 ppm. The carboxylic acid protons would show a broad singlet at a high chemical shift (>10 ppm), which is solvent-dependent.
¹³C NMR The carbonyl carbons (C=O) are expected in the range of 175-185 ppm. The methine carbons (CH-COOH) would appear around 45-55 ppm, and the methylene carbons of the ring would be found between 20 and 35 ppm.
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acid dimers is expected from 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are expected in the 1400-1200 cm⁻¹ region. C-H stretching of the cyclopentane ring will be just below 3000 cm⁻¹.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ would be at approximately 158. Fragmentation would likely involve the loss of water (M-18), a carboxyl group (M-45), and characteristic cleavages of the cyclopentane ring.

Chemical Reactivity and Synthesis

A key difference in reactivity between the trans and cis isomers of cyclopentane-1,2-dicarboxylic acid is in the formation of a cyclic anhydride. Due to the spatial separation of the carboxylic acid groups, the trans-isomer cannot form a monomeric anhydride upon heating, unlike the cis-isomer. This differential reactivity can be exploited in their separation.

The synthesis of this compound can be achieved through a Favorskii rearrangement of a 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution, followed by hydrolysis.

Experimental Protocols

Synthesis of this compound via Favorskii Rearrangement

This protocol is based on the process described in patent literature.[2]

Materials:

  • 6-bromo-cyclohexanone-2-ethyl formate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.5 M - 3 M)

  • Sulfuric acid (35%-80%) or Hydrochloric acid

  • Water

  • Apparatus for heating and reflux

  • Extraction funnel

  • Beakers and flasks

Procedure:

  • Favorskii Rearrangement: A solution of 6-bromo-cyclohexanone-2-ethyl formate is subjected to a Favorskii rearrangement in an aqueous alkaline solution (0.5 M - 3 M KOH or NaOH). The reaction mixture is stirred at an appropriate temperature to facilitate the ring contraction.

  • Extraction: The rearranged product, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, is extracted from the aqueous solution using a suitable organic solvent.

  • Hydrolysis: The extracted ester is then hydrolyzed in an excess of a strong acid solution (e.g., 35%-80% sulfuric acid or hydrochloric acid) at a temperature between 100-160 °C.

  • Isolation and Purification: Upon cooling the acidic solution, the crude this compound precipitates. The crude product is then collected by filtration and can be further purified by recrystallization from water.[2]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask is then placed in an ice bath to maximize crystal formation.

  • Collection: The resulting crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of ice-cold deionized water and then dried in a desiccator or a vacuum oven at a low temperature.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the second-generation sulfonylurea antidiabetic drug, Gliclazide. It serves as a precursor for the formation of the key bicyclic amine core of the Gliclazide molecule.

Visualizations

Experimental Workflow: Synthesis of this compound

G start 6-bromo-cyclohexanone-2-ethyl formate rearrangement Favorskii Rearrangement (Alkaline Solution) start->rearrangement extraction Extraction of cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester rearrangement->extraction hydrolysis Acid Hydrolysis (100-160 °C) extraction->hydrolysis precipitation Precipitation upon Cooling hydrolysis->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (from Water) filtration->recrystallization product Pure trans-Cyclopentane- 1,2-dicarboxylic acid recrystallization->product

Caption: Synthesis of this compound.

Experimental Workflow: Synthesis of Gliclazide Intermediate

G start trans-Cyclopentane- 1,2-dicarboxylic acid anhydride_formation Formation of 1,2-cyclopentane dicarboxylic anhydride start->anhydride_formation reaction_hydrazine Reaction with Hydrazine Hydrate anhydride_formation->reaction_hydrazine intermediate1 N-amino-1,2-cyclopentane dicarboximide reaction_hydrazine->intermediate1 reduction Reduction intermediate1->reduction product N-amino-3-azabicyclo[3.3.0]octane (Gliclazide Intermediate) reduction->product

Caption: Synthesis of a key Gliclazide intermediate.

Note on Signaling Pathways: As of the latest literature review, there is no specific information available detailing the direct involvement of this compound in any biological signaling pathways. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its stereospecific reactivity and importance in the synthesis of pharmaceuticals like Gliclazide make it a compound of significant interest to researchers in organic synthesis and drug development. The provided experimental protocols offer a foundation for its laboratory preparation and purification. Further research into its potential biological activities and applications remains an area of interest.

References

Spectroscopic Analysis of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-cyclopentane-1,2-dicarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous compounds and general spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)2H-COOH
~2.9 - 3.1Multiplet2HH-1, H-2
~1.8 - 2.0Multiplet4HH-3, H-5
~1.6 - 1.8Multiplet2HH-4

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~175 - 180-COOH
~45 - 50C-1, C-2
~28 - 33C-3, C-5
~23 - 27C-4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2960-2850Medium-StrongC-H stretch (aliphatic)
1680-1710StrongC=O stretch (carboxylic acid dimer)
1200-1300StrongC-O stretch
920-950Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Possible Fragment
158Low[M]⁺ (Molecular Ion)
141Moderate[M - OH]⁺
113Moderate[M - COOH]⁺
95High[M - COOH - H₂O]⁺
67High[C₅H₇]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for dicarboxylic acids due to its ability to dissolve polar compounds and the exchangeable carboxylic acid protons being observable.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is less sensitive.

    • Reference: TMS or the solvent carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Note: Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis. A common method is esterification to form the more volatile methyl or ethyl esters.

  • Derivatization (Esterification):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride-methanol complex.

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, neutralize the acid and extract the ester into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it.

  • Instrument Parameters (GC-MS):

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280 °C.

      • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 200-230 °C.

  • Data Analysis:

    • Identify the molecular ion peak of the derivatized compound.

    • Analyze the fragmentation pattern to deduce the structure of the original molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Derivatization (e.g., Esterification) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Analysis Structural Elucidation & Data Reporting NMR_Data->Analysis IR_Acq FTIR Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis MS_Acq GC-MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Unveiling the Solid-State Architecture of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of trans-cyclopentane-1,2-dicarboxylic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its three-dimensional conformation and the experimental protocols used for its determination.

Core Structural Insights

The spatial arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The cyclopentane ring adopts a puckered conformation, a common feature for such five-membered ring systems, which minimizes steric strain. The two carboxylic acid groups are situated on opposite sides of the ring, consistent with the trans configuration. In the crystalline state, the molecules are interconnected by hydrogen bonds between the carboxylic acid moieties of adjacent molecules, creating a stable, ordered three-dimensional lattice.

Crystallographic Data

The definitive determination of the crystal structure of this compound was reported by Benedetti, Corradini, and Pedone. The crystallographic parameters from this seminal work are summarized below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.33 Å
b5.12 Å
c15.60 Å
β108.5°
Volume706 ų
Z4

Table 1: Unit Cell Parameters

Selected intramolecular distances and angles are presented to provide a quantitative description of the molecular geometry.

Bond Length (Å) Angle Degree (°)
C1-C21.54C5-C1-C2104
C2-C31.53C1-C2-C3105
C3-C41.52C2-C3-C4106
C4-C51.53C3-C4-C5105
C5-C11.54C4-C5-C1104
C1-C61.51C2-C1-C6113
C2-C71.50C1-C2-C7114
C6=O11.22O1-C6-O2124
C6-O21.30
C7=O31.22O3-C7-O4124
C7-O41.31

Table 2: Selected Bond Lengths and Angles

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a standard and rigorous experimental workflow. The following protocol is a generalized representation of the likely methods employed in the original study.

1. Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is typically achieved through slow evaporation of the solvent, allowing for the gradual and ordered arrangement of molecules into a crystal lattice.

2. Crystal Mounting and Data Collection: A well-formed, defect-free crystal is selected and mounted on a goniometer head. The mounted crystal is then placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map. This map allows for the identification of the positions of the atoms in the crystal structure.

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern.

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical and sequential workflow, from sample preparation to the final refined structure.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output Compound trans-Cyclopentane- 1,2-dicarboxylic acid Crystallization Slow Evaporation Compound->Crystallization Solvent Suitable Solvent Solvent->Crystallization Mounting Mount Single Crystal Crystallization->Mounting XRD X-ray Diffractometer Mounting->XRD Diffraction Collect Diffraction Data XRD->Diffraction Processing Process Data (Unit Cell, Space Group) Diffraction->Processing Solution Solve Structure (Electron Density Map) Processing->Solution Refinement Refine Structural Model Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

An In-depth Technical Guide to trans-Cyclopentane-1,2-dicarboxylic Acid: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for trans-Cyclopentane-1,2-dicarboxylic acid. This compound is a notable building block in organic synthesis, with applications in the development of pharmaceuticals and agrochemicals.[1] Its stereochemistry plays a critical role in its reactivity and biological interactions.[1]

Chemical Identification

  • Chemical Name: trans-1,2-Cyclopentanedicarboxylic acid[1]

  • CAS Number: 1461-97-8[1][2][3][4][5][6]

  • Molecular Formula: C₇H₁₀O₄[1][2][3][4][6]

  • Molecular Weight: 158.15 g/mol [1][6]

  • Synonyms: rel-(1R,2R)-1,2-Cyclopentanedicarboxylic acid, trans-DL-cyclopentane-1,2-dicarboxylic acid[1][5]

Safety Data Summary

The following table summarizes the key safety information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Parameter Data Source
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[5]
Precautionary Statements (Prevention) P261, P264, P270, P271, P280[5]
Precautionary Statements (Response) P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364[5]
Precautionary Statements (Storage) None specified[5]
Precautionary Statements (Disposal) P501[5]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for the synthesis or use of this compound are context-dependent, the following general procedures for safe handling, storage, and emergency response should be adhered to in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[7]

  • Wear appropriate personal protective equipment, including:

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[8]

    • Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]

2. Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Avoid contact with incompatible materials.

3. First-Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[5]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[5]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

4. Accidental Release Measures:

  • Use personal protective equipment to avoid contact with the spilled material.

  • For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

  • Prevent the material from entering drains or waterways.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response ReadSDS Read Safety Data Sheet AssessRisks Assess Risks ReadSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE UseVentilation Use Engineering Controls (Fume Hood) SelectPPE->UseVentilation HandleChemical Handle Chemical UseVentilation->HandleChemical StoreProperly Store Properly HandleChemical->StoreProperly Spill Spill HandleChemical->Spill Exposure Exposure HandleChemical->Exposure Decontaminate Decontaminate Work Area StoreProperly->Decontaminate DisposeWaste Dispose of Waste (P501) Decontaminate->DisposeWaste WashHands Wash Hands DisposeWaste->WashHands SeekMedical Seek Medical Attention FirstAid Administer First Aid Exposure->FirstAid FirstAid->SeekMedical

Caption: Logical workflow for the safe handling of chemical substances.

References

Unlocking the Potential of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of Emerging Research Areas for a Versatile Chemical Scaffold

This technical guide provides an in-depth analysis of trans-Cyclopentane-1,2-dicarboxylic acid, a versatile and strategically important molecule for researchers, scientists, and drug development professionals. This document outlines the core physicochemical properties, established synthetic routes, and burgeoning potential in medicinal chemistry, materials science, and asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further investigation and application of this promising compound.

Core Properties and Synthesis

This compound is a saturated, cyclic dicarboxylic acid with the two carboxylic acid groups situated on opposite sides of the cyclopentane ring.[1][2] This trans configuration imparts a rigid, well-defined three-dimensional structure that is a key attribute for its application as a molecular building block.[3] The compound is typically an off-white crystalline powder with a melting point in the range of 163-165°C.[4]

Physicochemical Data
PropertyValueReference(s)
Molecular FormulaC₇H₁₀O₄[4]
Molar Mass158.15 g/mol [4]
Melting Point163-165 °C[4]
Density~1.396 g/cm³ (predicted)[4][5]
pKa₁3.96 (at 25°C)[5]
pKa₂5.85 (at 25°C)[5]
Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[1]

Experimental Protocol: Synthesis via Favorskii Rearrangement [1]

  • Rearrangement: 6-bromo-cyclohexanone-2-ethyl formate is treated with an alkaline solution (e.g., 0.5M–3M potassium hydroxide or sodium hydroxide) to induce the Favorskii rearrangement, yielding cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester.

  • Extraction: The resulting cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester is extracted from the reaction mixture.

  • Hydrolysis: The extracted ester is then hydrolyzed in an excess of a strong acid solution (e.g., 35%-80% sulfuric acid or hydrochloric acid) at a temperature of 100–160°C.

  • Isolation: Upon cooling, the this compound crystallizes from the solution and can be isolated by filtration.

A visual representation of the general synthetic workflow is provided below.

G start 6-bromo-cyclohexanone-2-ethyl formate rearrangement Favorskii Rearrangement (Alkaline Solution) start->rearrangement ester Cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester rearrangement->ester hydrolysis Acid Hydrolysis (100-160°C) ester->hydrolysis product trans-Cyclopentane-1,2- dicarboxylic acid hydrolysis->product

Figure 1. Synthetic workflow for this compound.

Potential Research Area: Medicinal Chemistry and Drug Development

A significant and promising area of research for this compound lies in its use as a scaffold for the development of novel therapeutics, particularly as voltage-gated sodium channel blockers for the treatment of chronic pain.[5][6] The rigid trans orientation of the dicarboxamide derivatives allows for specific interactions within the target protein.

Derivatives as Voltage-Gated Sodium Channel (Nav) Blockers

Derivatives of this compound, specifically the corresponding dicarboxamides, have been identified as potent blockers of voltage-gated sodium channels.[6] The Nav1.7 subtype, in particular, is a well-validated target for pain therapeutics.

While specific IC₅₀ values for a broad range of these derivatives are not publicly available, research indicates that the replacement of a more flexible succinimide linker with the rigid trans-cyclopentane-1,2-diamide is well-tolerated and leads to potent sodium channel blockers.[6] Further optimization of these derivatives, for instance through N-methylation, has been shown to significantly improve their pharmacokinetic profiles.[6]

Experimental Protocol: Synthesis of trans-Cyclopentane-1,2-dicarboximide [7][8]

  • Reaction Setup: In a reaction vessel, combine cyclopentane-1-carboxamide-2-ammonium formate with toluene.

  • Dehydration: Heat the mixture to reflux to azeotropically remove water.

  • Cyclization: Add industrial-grade phosphoric acid and continue heating to 220-260°C for approximately 5 hours to effect dehydration and cyclization.

  • Workup: After cooling, add toluene to dissolve the product. Separate the toluene layer.

  • Purification: Cool the toluene solution to induce crystallization. The resulting trans-cyclopentane-1,2-dicarboximide can be isolated by filtration and drying. The reported yield for this method is approximately 88%.[7]

Proposed Signaling Pathway for Pain Modulation

The therapeutic rationale for developing Nav1.7 blockers is based on their role in the propagation of pain signals. The diagram below illustrates the proposed mechanism of action.

G cluster_neuron Nociceptive Neuron Nav17 Nav1.7 Channel Depolarization Membrane Depolarization Nav17->Depolarization Na+ influx ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Analgesia Analgesia ActionPotential->Analgesia Inhibition Blocker trans-Cyclopentane-1,2- dicarboxamide Derivative Blocker->Nav17 Blockade

Figure 2. Proposed mechanism of analgesia by Nav1.7 channel blockade.

Potential Research Area: Materials Science

The bifunctional nature and rigid stereochemistry of this compound make it an attractive monomer for the synthesis of high-performance polymers such as polyamides and polyimides, as well as a linker for the construction of metal-organic frameworks (MOFs).[3]

Polyamides and Polyimides

The incorporation of the cyclic and rigid trans-cyclopentane unit into the backbone of polyamides and polyimides is expected to enhance their thermal stability and mechanical properties. While specific data for polymers derived directly from this compound is limited, studies on analogous semi-aromatic polyamides containing cyclohexane units provide valuable insights into the expected properties.

Comparative Physicochemical Data for Analogous Polyamides

Polymer PropertyPolyamide with trans-cyclohexane unitReference(s)
Glass Transition Temperature (Tg)224–265 °C[9]
Initial Degradation Temperature (Td)445-450 °C[9]
Complex Viscosity (at 310-360 °C)210–3070 Pa·s[9]

These values suggest that polyamides derived from cyclic dicarboxylic acids can exhibit high thermal stability and processability. Future research should focus on the synthesis and detailed characterization of polymers derived specifically from this compound to fully elucidate their properties.

Metal-Organic Frameworks (MOFs)

The defined geometry and divergent carboxylic acid groups of this compound make it a promising candidate for a linker in the design and synthesis of novel MOFs. The rigidity of the linker can lead to predictable and stable framework structures with potential applications in gas storage and separation. Research in this area is still in its early stages, and there is a significant opportunity to explore the synthesis of new MOFs using this linker and to characterize their porosity and gas adsorption properties.

Potential Research Area: Asymmetric Catalysis and Crystal Engineering

Asymmetric Catalysis

The chiral nature of this compound, which exists as a pair of enantiomers, makes its derivatives attractive candidates for use as chiral ligands or organocatalysts in asymmetric synthesis.[10] The rigid cyclopentane backbone can create a well-defined chiral environment around a catalytic center, potentially leading to high enantioselectivity in a variety of chemical transformations. This remains a largely unexplored area with significant potential.

Crystal Engineering

The predictable hydrogen bonding patterns afforded by the trans configuration of the carboxylic acid groups make this molecule a valuable "tecton," or building block, in crystal engineering.[3] By co-crystallizing it with other molecules, it is possible to design and construct novel crystalline materials with specific structures and properties.

Conclusion and Future Outlook

This compound is a molecule with a rich potential that extends far beyond its current primary use as a pharmaceutical intermediate. The research areas highlighted in this guide—novel therapeutics targeting voltage-gated sodium channels, high-performance polymers and MOFs, and applications in asymmetric catalysis and crystal engineering—represent exciting frontiers for scientific investigation. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore and unlock the full potential of this versatile chemical scaffold. Further research is warranted to synthesize and characterize new derivatives and materials based on this promising building block and to fully quantify their functional properties.

References

Theoretical Insights into the Conformational Landscape of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. For drug development professionals and scientists, a thorough understanding of the conformational preferences of small molecules is paramount for designing ligands with optimal binding affinities and pharmacokinetic profiles. This technical guide delves into the theoretical calculations surrounding the conformation of trans-cyclopentane-1,2-dicarboxylic acid, a fundamental building block in medicinal chemistry and materials science.

Introduction to Cyclopentane Conformation

Unlike its six-membered counterpart, cyclohexane, which has well-defined low-energy chair conformations, the cyclopentane ring is in a constant state of dynamic motion. The planar conformation of cyclopentane is energetically unfavorable due to significant torsional strain arising from eclipsed hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. The two most prominent low-energy conformations are the envelope (with C_s symmetry) and the half-chair (with C_2 symmetry).[1][2] The energy barrier between these and other puckered forms is low, leading to a phenomenon known as pseudorotation.

The introduction of substituents onto the cyclopentane ring significantly influences the conformational energy landscape. For a trans-1,2-disubstituted cyclopentane, the substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct conformers with different steric and electronic interactions.

Conformational Analysis of this compound

Computational studies on trans-1,2-cyclopentanediol have shown that the half-chair conformer with diequatorial hydroxyl groups is more stable than the envelope conformation with diaxial hydroxyl groups .[1] The calculated energy difference is approximately 0.70 kcal/mol in favor of the diequatorial half-chair conformer. This preference is attributed to the minimization of steric hindrance between the substituents in the diequatorial arrangement. A similar conformational preference is expected for this compound.

In the solid state, the conformation of this compound has been determined by X-ray crystallography.[3] This experimental data provides a valuable benchmark for theoretical calculations.

Quantitative Conformational Data

The following table summarizes the calculated relative energies for the primary conformers of trans-1,2-disubstituted cyclopentanes, based on the analogy with trans-1,2-cyclopentanediol.

ConformerPoint GroupSubstituent PositionsCalculated Relative Energy (kcal/mol)
Half-ChairC_2Diequatorial0.00
EnvelopeC_sDiaxial~0.70

Note: The relative energies are based on ab initio calculations for the analogous compound trans-1,2-cyclopentanediol and serve as an estimate for the conformational preference of this compound.[1]

Experimental and Computational Protocols

A robust computational methodology is crucial for obtaining accurate theoretical data. The following protocol is based on established methods for the conformational analysis of similar cyclic dicarboxylic acids.[4]

Density Functional Theory (DFT) Calculations

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

  • Initial Structure Generation: The starting geometries for the half-chair and envelope conformers of this compound are built using a molecular modeling program.

  • Geometry Optimization: The geometries of the conformers are optimized using the M06-2X functional with the cc-pVTZ(-f)++ basis set. This level of theory has been shown to provide accurate results for similar systems.[4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation: The relative energies of the conformers are determined by comparing their Gibbs free energies.

Visualizing Conformational Relationships and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts and workflows.

G Conformational Interconversion of this compound A Half-Chair (Diequatorial) B Envelope (Diaxial) A->B Ring Puckering

Conformational Interconversion Pathway

G Computational Workflow for Conformational Analysis start Initial 3D Structures (Envelope & Half-Chair) opt Geometry Optimization (e.g., M06-2X/cc-pVTZ(-f)++) start->opt freq Frequency Calculation opt->freq energy Gibbs Free Energy Calculation freq->energy analysis Relative Energy Analysis energy->analysis

Computational Analysis Workflow

Conclusion

The conformational landscape of this compound is dominated by two low-energy puckered conformations: the envelope and the half-chair. Theoretical calculations on analogous molecules strongly suggest that the half-chair conformer with the two carboxylic acid groups in a diequatorial arrangement is the most stable form. This preference is driven by the minimization of steric repulsion between the bulky substituents. For researchers in drug discovery and materials science, this conformational insight is crucial for understanding the molecule's shape, reactivity, and potential intermolecular interactions. The computational protocols outlined in this guide provide a robust framework for further in-silico investigations of this and related molecules.

References

Methodological & Application

Application Notes and Protocols: trans-Cyclopentane-1,2-dicarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-cyclopentane-1,2-dicarboxylic acid. Its rigid, cyclic structure and the presence of two stereochemically defined carboxylic acid functionalities make it a valuable, yet underutilized, building block in asymmetric synthesis. Unlike its achiral cis-isomer, which is a meso compound, the trans-isomer's inherent chirality allows it to be employed as a chiral resolving agent, a precursor for chiral ligands in metal-catalyzed reactions, and a chiral auxiliary to control stereoselectivity.[1] These applications are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. This document provides an overview of its potential applications with generalized protocols, drawing parallels from structurally similar compounds due to a lack of extensive specific literature for the title compound.

Physicochemical Data

PropertyValue
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
AppearanceOff-white crystalline powder
Melting Point163-165 °C
ChiralityChiral, exists as (1R,2R) and (1S,2S) enantiomers

Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis can be categorized into three main areas:

  • Chiral Resolving Agent: The enantiomerically pure forms of the acid can be used to resolve racemic mixtures of basic compounds, such as amines, by forming diastereomeric salts that can be separated by crystallization.

  • Precursor to Chiral Ligands: The dicarboxylic acid can be chemically modified to synthesize chiral ligands for asymmetric catalysis. The rigid cyclopentane backbone provides a well-defined stereochemical environment.

  • Chiral Auxiliary: By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.

Application 1: Chiral Resolving Agent for Racemic Amines

The enantiomerically pure forms of this compound serve as effective resolving agents for racemic amines through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization.

General Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar dicarboxylic acids.

Materials:

  • Racemic amine (1.0 eq)

  • (1R,2R)- or (1S,2S)-trans-Cyclopentane-1,2-dicarboxylic acid (0.5 - 1.0 eq)

  • Solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Aqueous HCl (e.g., 2 M)

  • Aqueous NaOH (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve the chiral dicarboxylic acid in the same solvent, using gentle heating if necessary.

  • Slowly add the amine solution to the dicarboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enrichment: The enantiomeric excess (ee) of the resolved amine can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Amine: Suspend the diastereomeric salt in water and add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is basic.

  • Extract the liberated free amine with an organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • The aqueous layer can be acidified with HCl to recover the chiral resolving agent.

Data Presentation (Hypothetical Example):

Racemic AmineResolving AgentSolventDiastereomeric Salt Yield (%)Recovered Amine ee (%)
1-Phenylethylamine(1R,2R)-acidEthanol45>95
Propranolol(1S,2S)-acidAcetone/Water40>98

Note: The optimal solvent and stoichiometry need to be determined empirically for each specific amine.

G racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts ((R)-Amine-(R,R)-Acid) ((S)-Amine-(R,R)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (R,R) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Salt ((R)-Amine-(R,R)-Acid) separation->less_soluble solid more_soluble More Soluble Salt ((S)-Amine-(R,R)-Acid) separation->more_soluble solution liberation Basification & Extraction less_soluble->liberation enantioenriched_amine Enantioenriched Amine (R) liberation->enantioenriched_amine

Caption: Workflow for the resolution of a racemic amine.

Application 2: Precursor to Chiral Ligands for Asymmetric Catalysis

The rigid C₂-symmetric backbone of this compound makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. For example, the carboxylic acid groups can be converted to amides or esters, and subsequently to other functionalities like phosphines, which are widely used in asymmetric hydrogenation and other transformations.

General Synthetic Protocol (Hypothetical)

Synthesis of a Chiral Diamide Ligand:

Materials:

  • (1R,2R)-trans-Cyclopentane-1,2-dicarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Chiral amine (e.g., (S)-1-phenylethylamine) (2.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

Procedure:

  • Acid Chloride Formation: Suspend the dicarboxylic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature until the solution becomes clear.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude diacid chloride.

  • Amide Formation: Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the chiral amine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the diacid chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the chiral diamide ligand.

This diamide can then be used as a ligand in various metal-catalyzed reactions.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start trans-Cyclopentane- 1,2-dicarboxylic acid acid_chloride Diacid Chloride start->acid_chloride SOCl₂ diamide_ligand Chiral Diamide Ligand acid_chloride->diamide_ligand chiral_amine Chiral Amine chiral_amine->diamide_ligand catalyst Chiral Catalyst diamide_ligand->catalyst metal_precursor Metal Precursor metal_precursor->catalyst product Enantioenriched Product catalyst->product substrates Substrates substrates->product

Caption: Synthesis of a chiral ligand and its use in catalysis.

Application 3: Chiral Auxiliary in Diastereoselective Reactions

While less common, derivatives of this compound could potentially be used as chiral auxiliaries. For instance, the corresponding chiral diol, obtained by reduction of the dicarboxylic acid, could be used to form chiral acetals with prochiral ketones or aldehydes, directing subsequent nucleophilic additions.

General Protocol for Diol Formation and Use as Auxiliary (Hypothetical)

Materials:

  • (1R,2R)-trans-Cyclopentane-1,2-dicarboxylic acid

  • Reducing agent (e.g., LiAlH₄ or BH₃·THF)

  • Anhydrous THF

  • Prochiral ketone

  • Lewis acid catalyst (e.g., TiCl₄)

  • Nucleophile (e.g., Grignard reagent)

Procedure:

  • Reduction to Diol: Carefully add the dicarboxylic acid to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Perform a careful work-up (e.g., Fieser work-up) to quench the excess reducing agent and isolate the chiral diol.

  • Acetal Formation: React the chiral diol with a prochiral ketone in the presence of an acid catalyst to form a diastereomeric mixture of acetals.

  • Diastereoselective Reaction: Subject the acetal to a nucleophilic addition reaction in the presence of a Lewis acid. The chiral acetal will direct the nucleophile to one face of the carbonyl group.

  • Auxiliary Cleavage: Hydrolyze the resulting product under acidic conditions to remove the chiral diol auxiliary and reveal the enantiomerically enriched product.

Data Presentation (Hypothetical Example):

KetoneNucleophileDiastereomeric Ratio (dr)Product ee (%)
AcetophenoneMeMgBr90:1080
PropiophenoneEtLi95:590

Conclusion

This compound is a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid C₂-symmetric structure provides a strong foundation for its application as a resolving agent and as a precursor to chiral ligands and auxiliaries. While specific, detailed applications in the literature are sparse, the principles of asymmetric synthesis suggest its significant potential. The protocols provided herein are generalized based on analogous chemical transformations and should serve as a starting point for further research and development in academic and industrial settings. Further exploration of this versatile chiral molecule is warranted to unlock its full potential in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes and Protocols: trans-Cyclopentane-1,2-dicarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that serves as a versatile and valuable building block in asymmetric synthesis. Its rigid cyclopentane framework and the trans orientation of the two carboxylic acid groups provide a well-defined stereochemical environment, making it an excellent starting material for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The racemic mixture can be resolved into its constituent enantiomers, (1R,2R)- and (1S,2S)-trans-cyclopentane-1,2-dicarboxylic acid, which can then be used to introduce chirality into target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral building block, with a focus on its application in the synthesis of the antidiabetic drug Gliclazide.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 1461-97-8[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [2]
Appearance Off-white crystalline powder
Melting Point 163-165 °C[1]
Chirality Exists as a pair of enantiomers ((1R,2R) and (1S,2S))

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its rigid, chiral scaffold is particularly useful for controlling the stereochemistry of subsequent reactions.

Synthesis of Gliclazide

This compound, typically in its anhydride form, is a crucial precursor for the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes. The cyclopentane ring forms the core of the 3-azabicyclo[3.3.0]octane moiety of Gliclazide.

Chiral Ligands and Auxiliaries

The enantiomerically pure forms of this compound can be used to synthesize chiral ligands for asymmetric catalysis. The dicarboxylic acid functionality allows for the straightforward introduction of coordinating groups. Although specific examples for the cyclopentane derivative are not abundant in readily available literature, the analogous (1R,2R)-cyclohexane-1,2-dicarboxylic acid is used to prepare chiral bisimidazoline ligands, suggesting a similar application for the cyclopentane derivative.[3][4]

Synthesis of Chiral Molecules

The resolved enantiomers of this compound can serve as chiral starting materials for the synthesis of a variety of complex molecules where the cyclopentane ring is a core structural feature.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-Cyclopentane-1,2-dicarboxylic Acid

This protocol is adapted from the well-established resolution of the analogous trans-1,2-cyclohexanedicarboxylic acid using a chiral resolving agent.

Materials:

  • (±)-trans-Cyclopentane-1,2-dicarboxylic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve (±)-trans-cyclopentane-1,2-dicarboxylic acid in hot methanol.

    • Slowly add an equimolar amount of (R)-(+)-1-phenylethylamine to the hot solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Add 1 M HCl dropwise with stirring until the solution is acidic (pH ~1-2), causing the free dicarboxylic acid to precipitate.

    • Extract the aqueous suspension with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved acid can be determined by conversion to its dimethyl ester followed by analysis on a chiral HPLC column.

Protocol 2: Synthesis of Gliclazide Intermediate from trans-Cyclopentane-1,2-dicarboxylic Anhydride

This protocol outlines a key step in the synthesis of Gliclazide, the formation of N-amino-1,2-cyclopentane dicarboximide.

Materials:

  • trans-Cyclopentane-1,2-dicarboxylic anhydride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cyclopentane-1,2-dicarboxylic anhydride in ethanol.

  • Addition of Hydrazine Hydrate:

    • Slowly add hydrazine hydrate (1.05 equivalents) to the solution at room temperature with stirring.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting crude product, N-amino-1,2-cyclopentane dicarboximide, can be purified by recrystallization.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of drugs synthesized using this compound as a building block.

Gliclazide_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Gliclazide Gliclazide SUR1 Sulfonylurea Receptor 1 (SUR1) Gliclazide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release of

Gliclazide's Mechanism of Action in Pancreatic β-Cells.

Lurasidone_Pathway cluster_receptors Receptor Interactions cluster_effects Therapeutic Effects Lurasidone Lurasidone D2_Receptor Dopamine D2 Receptor Lurasidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Lurasidone->HT2A_Receptor Antagonist HT7_Receptor Serotonin 5-HT7 Receptor Lurasidone->HT7_Receptor Antagonist HT1A_Receptor Serotonin 5-HT1A Receptor Lurasidone->HT1A_Receptor Partial Agonist Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms ↓) D2_Receptor->Antipsychotic_Effect Negative_Symptom_Improvement Negative Symptom Improvement HT2A_Receptor->Negative_Symptom_Improvement Antidepressant_Procognitive Antidepressant & Pro-cognitive Effects HT7_Receptor->Antidepressant_Procognitive HT1A_Receptor->Antidepressant_Procognitive

References

Application of trans-Cyclopentane-1,2-dicarboxylic Acid in Polymer Chemistry: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a unique alicyclic dicarboxylic acid monomer that holds significant potential for the synthesis of novel polymers. Its rigid, non-planar five-membered ring structure can impart distinctive thermal and mechanical properties to polyesters and polyamides. While specific, in-depth research on the homopolymers and copolymers derived exclusively from this compound is limited in publicly available literature, we can extrapolate its potential applications and formulate generalized experimental protocols based on the well-established principles of polymer chemistry and data from analogous alicyclic monomers. This document provides a prospective overview of its application, including hypothetical data and generalized experimental procedures to guide future research in this promising area.

Predicted Applications and Advantages

The incorporation of the trans-cyclopentane-1,2-dicarboxylate unit into a polymer backbone is anticipated to offer several advantages:

  • Enhanced Thermal Stability: The rigid cyclopentane ring is expected to increase the glass transition temperature (Tg) of the resulting polymers compared to their linear aliphatic counterparts, leading to materials with improved heat resistance.

  • Modified Crystallinity: The non-planar structure of the monomer may disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with tailored optical and mechanical properties.

  • Improved Mechanical Properties: The stiffness of the alicyclic ring could contribute to higher modulus and tensile strength in the resulting polymers.

  • Biocompatibility and Biodegradability: Polyesters and polyamides based on alicyclic monomers can be designed to be biodegradable, making them attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1][2]

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyamides using this compound. These protocols are based on standard polycondensation techniques and would require optimization for this specific monomer.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a hypothetical polyester, poly(ethylene trans-cyclopentane-1,2-dicarboxylate).

Materials:

  • This compound

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification:

    • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound and a 1.5 to 2.0 molar excess of ethylene glycol.

    • Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm).

    • Heat the mixture under a slow stream of nitrogen to 180-220°C.

    • Continuously stir the mixture and distill off the water formed during the esterification reaction.

    • Monitor the reaction until approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Add a catalytic amount of antimony(III) oxide (e.g., 200-400 ppm) to the reaction mixture.

    • Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.

    • The viscosity of the melt will increase significantly as the polymerization progresses.

    • Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.

Protocol 2: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a hypothetical polyamide from this compound and hexamethylenediamine.

Materials:

  • This compound

  • Hexamethylenediamine

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Triphenyl phosphite (condensing agent)

  • Pyridine (anhydrous)

  • Lithium chloride

  • Methanol

Procedure:

  • Monomer Solution Preparation:

    • In a dry, nitrogen-purged reactor, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous NMP containing dissolved lithium chloride (e.g., 5% w/v).

    • Add anhydrous pyridine to the solution (2 moles per mole of dicarboxylic acid).

  • Polymerization:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triphenyl phosphite (1 mole per mole of dicarboxylic acid) to the stirred solution.

    • After the addition is complete, gradually heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-5 hours.

  • Polymer Isolation:

    • Cool the viscous polymer solution to room temperature.

    • Pour the solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

    • Filter the fibrous polymer, wash it thoroughly with hot methanol and then with water to remove residual solvent and by-products.

    • Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.

Predicted Polymer Properties (Hypothetical Data)

Table 1: Predicted Thermal Properties of Polymers

Polymer NamePredicted Glass Transition Temp. (Tg) (°C)Predicted Melting Temp. (Tm) (°C)Predicted Decomposition Temp. (Td) (°C)
Poly(ethylene trans-cyclopentane-1,2-dicarboxylate)60 - 80180 - 220> 350
Poly(hexamethylene trans-cyclopentane-1,2-dicarboxamide)140 - 160240 - 280> 400

Table 2: Predicted Mechanical Properties of Polymers

Polymer NamePredicted Tensile Modulus (GPa)Predicted Tensile Strength (MPa)Predicted Elongation at Break (%)
Poly(ethylene trans-cyclopentane-1,2-dicarboxylate)1.5 - 2.550 - 7010 - 50
Poly(hexamethylene trans-cyclopentane-1,2-dicarboxamide)2.0 - 3.060 - 8020 - 60

Visualizations

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage monomers Monomers (this compound + Ethylene Glycol) catalyst1 Catalyst Addition (Titanium(IV) butoxide) monomers->catalyst1 heating1 Heating (180-220°C) under N2 catalyst1->heating1 distillation Water Removal (Distillation) heating1->distillation prepolymer Oligomeric Ester distillation->prepolymer Transfer catalyst2 Catalyst Addition (Antimony(III) oxide) prepolymer->catalyst2 heating2 Heating (250-280°C) under Vacuum catalyst2->heating2 glycol_removal Excess Glycol Removal heating2->glycol_removal final_polymer Final Polyester glycol_removal->final_polymer Polymerization Complete Polyamide_Synthesis_Logic start Start dissolve Dissolve Monomers (Diacid + Diamine) in NMP/LiCl start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Pyridine and Triphenyl Phosphite cool->add_reagents heat Heat to 100-120°C add_reagents->heat precipitate Precipitate in Methanol heat->precipitate wash_dry Wash and Dry Polymer precipitate->wash_dry end Final Polyamide wash_dry->end

References

Application Notes and Protocols: Resolution of trans-Cyclopentane-1,2-dicarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the resolution of the enantiomers of trans-cyclopentane-1,2-dicarboxylic acid. The chirality of this compound makes it a valuable building block in asymmetric synthesis, particularly in the development of novel therapeutic agents.[1] The protocol described herein is based on the principle of diastereomeric salt formation using a chiral resolving agent.

Introduction

This compound is a chiral dicarboxylic acid that exists as a pair of enantiomers.[1] The distinct spatial arrangement of the carboxylic acid groups in the trans configuration is crucial for its application in the synthesis of complex molecular architectures.[1] The separation of its racemic mixture into individual enantiomers is a critical step for its use in stereoselective synthesis. This protocol details a classical resolution method involving the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.

Experimental Protocol

This protocol is adapted from established methods for the resolution of analogous cyclic dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid.[2][3][4] The selection of the chiral resolving agent is critical, and while various chiral amines can be employed, this protocol utilizes (+)-cinchonine.

Materials:

  • Racemic this compound

  • (+)-Cinchonine

  • Methanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

  • Heating mantle or hot plate with magnetic stirrer

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 200 mL of hot methanol.

  • In a separate flask, dissolve 18.6 g of (+)-cinchonine in 150 mL of hot methanol.

  • Slowly add the hot (+)-cinchonine solution to the dicarboxylic acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

Step 2: Separation of the Less Soluble Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals to a constant weight. This product is the salt of one enantiomer of the dicarboxylic acid with (+)-cinchonine.

  • To improve the purity of the diastereomeric salt, it can be recrystallized from a minimal amount of hot methanol.

Step 3: Recovery of the Enantiomerically Enriched Dicarboxylic Acid

  • Suspend the crystalline diastereomeric salt in 100 mL of water.

  • With vigorous stirring, add 10% aqueous NaOH solution until the pH of the solution is approximately 11-12. This will liberate the (+)-cinchonine and form the sodium salt of the dicarboxylic acid.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove the liberated (+)-cinchonine.

  • Carefully acidify the aqueous layer to pH 1-2 with 6M HCl. The enantiomerically enriched this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Step 4: Recovery of the Other Enantiomer

  • The mother liquor from Step 2 contains the more soluble diastereomeric salt.

  • Concentrate the mother liquor under reduced pressure using a rotary evaporator.

  • Treat the resulting residue following the procedure outlined in Step 3 to recover the other enantiomer of the dicarboxylic acid.

Data Presentation

The following table summarizes the expected quantitative data for a typical resolution experiment. The values are based on the resolution of the analogous trans-1,2-cyclohexanedicarboxylic acid and serve as a benchmark for this protocol.[2][4]

ParameterLess Soluble SaltMore Soluble Salt
Chiral Resolving Agent (+)-Cinchonine(+)-Cinchonine
Initial Racemic Acid (g) 10.010.0
Theoretical Yield of Diastereomeric Salt (g) 14.314.3
Actual Yield of Diastereomeric Salt (g) ~11-13Varies
Recovered Enantiomer Yield (g) ~4.0-4.5Varies
Enantiomeric Excess (e.e.) >95%Varies
Optical Rotation Specific to enantiomerSpecific to enantiomer

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the resolution protocol.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Enantiomer Recovery (Less Soluble Salt) cluster_3 Step 4: Enantiomer Recovery (More Soluble Salt) A Racemic trans-Cyclopentane- 1,2-dicarboxylic Acid C Dissolve in Hot Methanol A->C B (+)-Cinchonine B->C D Mix Solutions C->D E Cool and Crystallize D->E F Vacuum Filtration E->F G Less Soluble Diastereomeric Salt (Crystals) F->G H More Soluble Diastereomeric Salt (Mother Liquor) F->H I Suspend in Water, Add NaOH G->I N Concentrate Mother Liquor H->N J Extract with Diethyl Ether (Remove Cinchonine) I->J K Acidify with HCl J->K L Filter and Dry K->L M Pure Enantiomer 1 L->M O Repeat Recovery Steps N->O P Pure Enantiomer 2 O->P

Caption: Workflow for the resolution of this compound.

References

Application Note: Synthesis of Diethyl trans-Cyclopentane-1,2-dicarboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer-Speier esterification is a cornerstone reaction in organic synthesis, providing a direct method for converting carboxylic acids into esters.[1][2] This process involves the reaction of a carboxylic acid with an alcohol under acidic catalysis.[2] Due to its reversible nature, the equilibrium is typically shifted toward the product by using a large excess of the alcohol or by removing water as it forms.[1][3] This application note provides a detailed protocol for the diesterification of trans-cyclopentane-1,2-dicarboxylic acid with ethanol to produce diethyl trans-cyclopentane-1,2-dicarboxylate, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] This procedure can be adapted for other simple alcohols.

Reaction Principle

The reaction proceeds via the acid-catalyzed nucleophilic addition of two equivalents of ethanol to the two carboxylic acid functional groups of the starting material. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygens and increasing the electrophilicity of the carbonyl carbons for attack by the alcohol.[1]

Chemical Equation: this compound + 2 Ethanol ⇌ Diethyl trans-cyclopentane-1,2-dicarboxylate + 2 H₂O (in the presence of a catalytic amount of H₂SO₄)

Materials and Equipment

Materials:

  • This compound (CAS: 1461-97-8)

  • Absolute Ethanol (≥99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate (ACS Grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser and water lines

  • Heating mantle or oil bath with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Experimental Protocol

4.1 Reaction Setup

  • Place this compound (e.g., 10.0 g, 63.2 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add a large excess of absolute ethanol (e.g., 100 mL), which serves as both the reactant and the solvent.[2][3] Stir the mixture until the solid is fully dissolved.

  • Place the flask in an ice-water bath to cool the solution.

4.2 Catalyst Addition and Reflux

  • While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the cooled ethanol solution.[3] An exothermic reaction will occur.

  • Remove the flask from the ice bath and attach a reflux condenser. Ensure water is flowing through the condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.[3]

  • Maintain the reflux for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

4.3 Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the oily residue in ethyl acetate (e.g., 100 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[3][5] Caution: CO₂ gas will evolve; vent the funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ≥ 7).

    • Saturated brine solution (1 x 50 mL) to remove residual water and salts.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[3][5]

4.4 Product Isolation and Purification

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude diethyl trans-cyclopentane-1,2-dicarboxylate as an oil.

  • For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation: Typical Reaction Parameters

ParameterValue/RangeNotes
Starting Material Mass10.0 gThis compound
Alcohol (Ethanol) Volume100 mLActs as reagent and solvent; used in large excess.[3]
Catalyst (H₂SO₄) Volume1.0 mLCatalytic amount.
Reaction Temperature~80-90 °CReflux temperature of ethanol.[3]
Reaction Time4 - 10 hoursMonitor by TLC for completion.[1]
Theoretical Yield~13.5 gBased on the starting material as the limiting reagent.
Typical Product Purity≥99%After purification.[4]

Visualization of Experimental Workflow

Esterification_Workflow cluster_workup Work-up Details start Start: Reagents setup 1. Reaction Setup (Dissolve Acid in Excess EtOH) start->setup catalyst 2. Catalyst Addition (Add conc. H₂SO₄) setup->catalyst reflux 3. Reflux (Heat at 80-90°C for 4-6h) catalyst->reflux workup 4. Work-up & Extraction reflux->workup purify 5. Purification (Vacuum Distillation) workup->purify product Final Product: Diethyl trans-cyclopentane-1,2-dicarboxylate purify->product evap A. Remove Excess EtOH dissolve B. Dissolve in EtOAc evap->dissolve wash C. Wash with H₂O, NaHCO₃, Brine dissolve->wash dry D. Dry with Na₂SO₄ wash->dry concentrate E. Concentrate dry->concentrate

Caption: Workflow for the synthesis of diethyl trans-cyclopentane-1,2-dicarboxylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent.[6] Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ethanol and ethyl acetate are flammable liquids. Keep away from open flames and ignition sources.

  • The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently and pointed away from yourself and others.

References

Application Notes and Protocols for trans-Cyclopentane-1,2-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid (t-CPDA) is a chiral, bifunctional organic compound that has garnered interest as a versatile ligand in coordination chemistry. Its rigid cyclopentane backbone and the stereospecific trans orientation of its two carboxylate groups make it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs) with unique topologies. The chirality inherent in t-CPDA is a critical feature that can be exploited in the development of materials for asymmetric catalysis and enantioselective separations.

The carboxylate groups of t-CPDA can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the formation of diverse supramolecular architectures, from discrete metal complexes to one-, two-, and three-dimensional coordination polymers. The flexibility of the alicyclic cyclopentane ring, compared to more rigid aromatic linkers, can lead to novel structural arrangements and properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of a nickel(II) coordination polymer.

Applications in Coordination Chemistry

The primary application of this compound in coordination chemistry lies in its use as a building block for supramolecular structures. The dicarboxylate can act as a bridging ligand, connecting metal centers to form extended networks. These structures are often stabilized by a combination of coordination bonds and intermolecular hydrogen bonding.[1]

A notable example is the formation of a one-dimensional, hydrogen-bonded infinite chain structure with a nickel(II) tetraaza macrocyclic complex.[1][2][3] In this complex, the deprotonated carboxylate groups of t-CPDA coordinate to the nickel centers in the axial positions of a distorted octahedral geometry, while the remaining protonated carboxylic acid group participates in hydrogen bonding, extending the structure into a 1D chain.[2][3]

The resulting coordination polymers can exhibit interesting properties and potential applications in areas such as:

  • Catalysis: The chiral nature of t-CPDA makes it a candidate for creating asymmetric catalysts.

  • Materials Science: The formation of robust, porous frameworks could lead to applications in gas storage and separation.

  • Drug Development: Derivatives of 1,2-cyclopentanedicarboxylic acid are used as intermediates in the synthesis of biologically active compounds.[4]

Featured Coordination Complex: [Ni(L)(H-cpdc⁻)₂]

A well-characterized example of a coordination polymer utilizing this compound is the one-dimensional hydrogen-bonded infinite chain with the formula [Ni(L)(H-cpdc⁻)₂], where L is the tetraaza macrocycle 3,14-dimethyl-2,6,13,17-tetraazatricyclo[14,4,0¹.¹⁸,0⁷.¹²]docosane and H-cpdc⁻ is the monoanion of trans-1,2-cyclopentanedicarboxylic acid.[2][3]

Structural and Physicochemical Data

The complex features a nickel(II) ion in a distorted octahedral coordination environment. The four nitrogen atoms of the macrocyclic ligand occupy the equatorial positions, while two oxygen atoms from two separate H-cpdc⁻ ligands coordinate in the axial positions.[2][3] The remaining protonated carboxylic acid group of each ligand participates in intermolecular hydrogen bonding, linking the individual complex units into a one-dimensional chain.[2][3]

PropertyValue
Chemical Formula C₃₀H₅₀N₄NiO₈
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 8.7429(17) Å, b = 10.488(2) Å, c = 18.929(4) Å, β = 91.82(2)°
Coordination Geometry Distorted Octahedral
Key Bond Distances (Å) Ni-N1: 2.083(3), Ni-N2: 2.071(3), Ni-O1: 2.150(2)
**Key Bond Angles (°) **N1-Ni-N2: 93.33(12), N2-Ni-N1i: 86.67(12), O1-Ni-N1: 88.58(10), O1-Ni-N2: 90.15(11)
Electronic Spectrum (λₘₐₓ) 340, 530, and 694 nm (solid state, diffuse reflectance)
Cyclic Voltammetry (V vs Ag/AgCl) Ni(II)/Ni(III): +0.98 V, Ni(II)/Ni(I): -1.55 V

Symmetry code: (i) -x+1, -y+1, -z+1

Experimental Protocols

Synthesis of [Ni(L)][ClO₄]₂ (Starting Material)

The macrocyclic complex [Ni(L)][ClO₄]₂ can be prepared according to established literature methods. This involves the template condensation of appropriate precursors in the presence of a nickel(II) salt.

Synthesis of the 1D Coordination Polymer [Ni(L)(H-cpdc⁻)₂]

This protocol details the self-assembly of the nickel(II) macrocyclic complex with trans-1,2-cyclopentanedicarboxylic acid to form the one-dimensional hydrogen-bonded infinite chain.

Materials:

  • [Ni(L)]Cl₂·2H₂O (L = 3,14-dimethyl-2,6,13,17-tetraazatricyclo[14,4,0¹.¹⁸,0⁷.¹²]docosane)

  • trans-1,2-Cyclopentanedicarboxylic acid (H₂-cpdc)

  • Methanol

  • Diethyl ether

Procedure:

  • A solution of trans-1,2-cyclopentanedicarboxylic acid (0.158 g, 1.0 mmol) in 10 mL of methanol is slowly added to a stirred solution of [Ni(L)]Cl₂·2H₂O (0.478 g, 1.0 mmol) in 20 mL of methanol.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The violet precipitate that forms is collected by filtration.

  • The product is washed with a small amount of methanol and then with diethyl ether.

  • The solid is dried in a vacuum desiccator.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of [Ni(L)(H-cpdc)2] start Start reactants [Ni(L)]Cl2·2H2O + trans-1,2-Cyclopentanedicarboxylic acid (in Methanol) start->reactants stirring Stir at Room Temperature (24 hours) reactants->stirring precipitation Formation of Violet Precipitate stirring->precipitation filtration Filtration precipitation->filtration washing Wash with Methanol and Diethyl Ether filtration->washing drying Vacuum Drying washing->drying product Final Product: [Ni(L)(H-cpdc)2] drying->product

Caption: Experimental workflow for the synthesis of the [Ni(L)(H-cpdc⁻)₂] coordination polymer.

coordination_polymer_structure cluster_chain 1D Hydrogen-Bonded Chain cluster_unit Coordination Unit A [Ni(L)(H-cpdc)2] B [Ni(L)(H-cpdc)2] A->B H-Bond C [Ni(L)(H-cpdc)2] B->C H-Bond Ni Ni(II) L Macrocycle (L) L->Ni Coordination cpdc1 H-cpdc⁻ cpdc1->Ni Coordination cpdc2 H-cpdc⁻ cpdc2->Ni Coordination

Caption: Logical relationship in the 1D coordination polymer formed by [Ni(L)(H-cpdc⁻)₂] units linked via hydrogen bonds.

References

Application Notes and Protocols: The Use of trans-Cyclopentane-1,2-dicarboxylic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of trans-cyclopentane-1,2-dicarboxylic acid as an organic linker in the synthesis of metal-organic frameworks (MOFs). Due to the limited specific literature on MOFs synthesized with this particular linker, the following protocols and application data are based on established methodologies for MOFs constructed from similar flexible aliphatic and alicyclic dicarboxylic acids. This document serves as a foundational guide for researchers interested in exploring novel MOFs with unique structural and functional properties derived from the cyclopentane backbone.

Introduction to this compound in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Flexible dicarboxylic acid linkers, such as those derived from cycloalkanes, are of particular interest as they can lead to the formation of dynamic frameworks with unique properties, sometimes referred to as "soft porous crystals." These materials can exhibit stimuli-responsive behaviors like "breathing" and "swelling," which are highly desirable for applications in gas storage, separations, catalysis, and notably, in drug delivery.

This compound is a bicyclic organic compound featuring two carboxylic acid groups on opposite sides of a cyclopentane ring.[1] Its stereochemistry and conformational flexibility can influence the resulting MOF architecture and pore characteristics. The inherent porosity and tunable nature of MOFs make them promising candidates for advanced drug delivery systems.[2][3][4][5][6] MOFs synthesized from flexible linkers like this compound could offer advantages in drug loading and controlled release.

Potential Applications in Drug Development

The versatile properties of MOFs, such as high surface area, tunable pore size, and the potential for surface functionalization, make them excellent candidates for drug delivery applications.[2][3][4][5][6] MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled and targeted release.

Key Application Areas:
  • Controlled Drug Release: The porous structure of MOFs allows for the encapsulation of drug molecules, which can be released in a controlled manner. The release can be triggered by various stimuli such as pH, temperature, or light.[2][3] For instance, pH-responsive MOFs are particularly interesting for cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.[3]

  • Enhanced Drug Loading: The high porosity and large surface area of MOFs can lead to significantly higher drug loading capacities compared to other drug delivery systems.[4]

  • Biocompatibility and Biodegradability: The selection of biocompatible metal ions (e.g., Zr(IV), Fe(III), Zn(II)) and organic linkers is crucial for the use of MOFs in drug delivery.[4] The stability and degradation of the MOF in biological environments are key factors to consider.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of MOFs using flexible dicarboxylic acid linkers like this compound. These protocols are based on common solvothermal synthesis methods.

Protocol 1: Solvothermal Synthesis of a MOF with this compound

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Filtration apparatus

  • Washing solvent (e.g., methanol, ethanol)

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

    • If using a modulator, add it to the reaction mixture (typically 10-50 equivalents with respect to the metal salt).

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or decantation.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol for 3 days.

    • Decant and replace the solvent every 24 hours.

    • After the solvent exchange, the MOF can be activated by heating under vacuum.

Logical Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Salt Dissolve Metal Salt in DMF Combine Combine Solutions in Autoclave Metal_Salt->Combine Organic_Linker Dissolve Linker in DMF Organic_Linker->Combine Add_Modulator Add Modulator (Optional) Combine->Add_Modulator Heat Solvothermal Reaction (80-150°C, 24-72h) Combine->Heat Add_Modulator->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Wash with DMF Cool->Filter Activate Solvent Exchange & Vacuum Dry Filter->Activate Final_Product Activated MOF Activate->Final_Product Drug_Loading_Release cluster_loading Drug Loading cluster_separation Separation & Quantification cluster_release Drug Release Activated_MOF Activated MOF Incubation Incubation/ Stirring Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Centrifugation Centrifugation & Washing Incubation->Centrifugation Analysis Analyze Supernatant (UV-Vis/HPLC) Centrifugation->Analysis Drug_Loaded_MOF Drug-Loaded MOF Centrifugation->Drug_Loaded_MOF Stimuli Apply Stimulus (e.g., pH change) Drug_Loaded_MOF->Stimuli Release_Medium Release Medium (e.g., PBS) Release_Medium->Stimuli Sampling Periodic Sampling & Analysis Stimuli->Sampling

References

Application Note: Quantitative Analysis of trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a dicarboxylic acid that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Its stereochemistry and dicarboxyl functionality make it a valuable building block in the development of complex molecular architectures.[1] Accurate quantification of this compound in various matrices is essential for process optimization, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Due to the low volatility and high polarity of dicarboxylic acids, derivatization is typically required for GC-MS analysis to convert the analyte into a more volatile and thermally stable form.[2] LC-MS/MS can often analyze dicarboxylic acids with minimal sample preparation, offering high sensitivity and selectivity, particularly in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds. For dicarboxylic acids, a derivatization step is necessary to increase their volatility. A common approach is esterification to form methyl or other alkyl esters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] It is particularly well-suited for the analysis of polar compounds in complex matrices and often does not require derivatization.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analytical methods. Please note that the GC-MS data is adapted from a method for the structurally similar trans-1,2-cyclohexanedicarboxylic acid and serves as a starting point for method development for this compound.

ParameterGC-MS (as methyl ester)LC-MS/MS (underivatized)
Limit of Detection (LOD)~8.0 pgMethod dependent, typically low ng/mL to pg/mL
Limit of Quantification (LOQ)~29.7 pgMethod dependent, typically low ng/mL
Linearity RangeTo be determinedTo be determined
RecoveryTo be determinedTo be determined
Precision (%RSD)To be determinedTo be determined

Experimental Protocols

Protocol 1: Quantification by GC-MS with Derivatization

This protocol is adapted from a method for trans-1,2-cyclohexanedicarboxylic acid and should be optimized for this compound.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Cyclopentanecarboxylic acid)

  • Trimethyloxonium tetrafluoroborate (TMO) or other methylating agent

  • Sodium carbonate (Na2CO3)

  • Sodium bicarbonate (NaHCO3)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of cyclopentanecarboxylic acid in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in methanol to cover the desired concentration range.

  • Sample Preparation (from a non-biological matrix):

    • Accurately weigh or measure the sample containing the analyte.

    • Dissolve or extract the sample in a suitable solvent.

    • Spike with the internal standard.

3. Derivatization Procedure (Methylation with TMO)

  • Transfer an aliquot of the sample or standard solution to a reaction vial.

  • Add approximately 20 mg of Na2CO3 while stirring.

  • Within 4 minutes, add approximately 30 mg of solid TMO in two portions.

  • After 1 minute, neutralize the solution with about 15 mg of NaHCO3. Repeat this step.

  • Extract the methylated derivative with DCM.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Transfer the extract to a GC vial for analysis.

4. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min

    • Ramp 1: 10°C/min to 140°C

    • Ramp 2: 20°C/min to 280°C, hold for 3 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methylated derivative.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological matrices. Method development and validation are required.

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d4, if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC vials with inserts

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange) or liquid-liquid extraction solvents (e.g., ethyl acetate).

2. Sample Preparation from Plasma/Serum

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. Sample Preparation from Urine

  • Dilution: Dilute the urine sample (e.g., 1:10) with ultrapure water.

  • Internal Standard Spiking: Add the internal standard to the diluted urine.

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

    • Load the diluted urine sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a solvent containing a small amount of acid (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation from matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be optimized for the specific instrument. A starting point for the precursor ion ([M-H]-) of this compound (MW: 158.15) would be m/z 157.1. Product ions would be determined by infusing a standard solution and performing a product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt (e.g., Plasma, Urine) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS/MS Path gcms GC-MS Analysis reconstitution->gcms lcmsms LC-MS/MS Analysis reconstitution->lcmsms integration Peak Integration gcms->integration lcmsms->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for the quantification of this compound.

analytical_methods_comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS title Choice of Analytical Method cluster_gcms cluster_gcms cluster_lcmsms cluster_lcmsms gcms_adv Advantages: - High Resolution - Robustness gcms_disadv Disadvantages: - Derivatization Required - Not for Thermally Labile Compounds lcmsms_adv Advantages: - High Sensitivity & Selectivity - No Derivatization (often) - Suitable for Polar Analytes lcmsms_disadv Disadvantages: - Matrix Effects - Higher Cost

Caption: Comparison of GC-MS and LC-MS/MS for dicarboxylic acid analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers. Its rigid, stereochemically defined structure makes it an important synthon for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies. Two primary synthetic routes are discussed: the Favorskii rearrangement of a substituted cyclohexanone and the isomerization of the corresponding cis-dicarboxylic acid.

Physicochemical Properties

PropertyValueReference
CAS Number1461-97-8[1]
Molecular FormulaC₇H₁₀O₄[1][2]
Molecular Weight158.15 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point164 °C[2]
SolubilitySoluble in polar solvents such as water and alcohols.[1]

Synthetic Routes

Two viable routes for the large-scale synthesis of this compound are presented below.

Route 1: Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones provides a direct and efficient method for the synthesis of carboxylic acids with ring contraction.[3][4] For the synthesis of this compound, the starting material is 6-bromo-cyclohexanone-2-ethyl formate. This method is advantageous for industrial production due to its relatively simple process, mild reaction conditions, and the direct formation of the desired trans-isomer, which avoids a separate isomerization step.[5]

Reaction Scheme:

Experimental Protocol:

Step 1: Favorskii Rearrangement and Saponification

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a 2.5 M solution of potassium hydroxide or sodium hydroxide in water.[5]

  • Cool the alkali solution to 0-5 °C.

  • Slowly add 6-bromo-cyclohexanone-2-ethyl formate to the cooled alkali solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or GC). The reaction mixture will contain the intermediate, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.[5]

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a 2-8 fold excess of 35-80% (w/w) sulfuric acid or hydrochloric acid.[5]

  • Heat the mixture to 100-160 °C and maintain this temperature for 1-3 hours to effect hydrolysis.[5]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.[5]

Step 3: Purification

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from hot water ("water refining").[5]

  • Dry the purified crystals under vacuum to yield pure this compound.

Quantitative Data (Expected):

Route 2: Isomerization of cis-Cyclopentane-1,2-dicarboxylic Acid

An alternative approach involves the synthesis of the cis-isomer followed by its isomerization to the more thermodynamically stable trans-isomer. This can be a viable route if a synthetic pathway preferentially yields the cis-isomer.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid

A reported method for the synthesis of the cis-isomer involves the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[7]

  • In a high-pressure reactor, dissolve 1-cyclopentene-1,2-dicarboxylic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of Raney nickel.

  • Pressurize the reactor with hydrogen gas (40-50 psi) and heat to 60 °C.

  • Maintain the reaction under these conditions for approximately 24 hours or until the uptake of one equivalent of hydrogen is complete.

  • Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under vacuum to obtain the solid cis-1,2-cyclopentanedicarboxylic acid.

  • This crude product can be purified by recrystallization from water to yield the pure cis-isomer. A yield of 60% has been reported for this step.[7]

Step 2: Isomerization to this compound

The isomerization of the cis- to the trans-isomer can be achieved by heating in a strong acid.

  • Place the purified cis-cyclopentane-1,2-dicarboxylic acid in a sealed reaction vessel suitable for high temperatures and pressures.

  • Add concentrated hydrochloric acid.

  • Heat the sealed vessel to 180 °C for 1 hour.[5]

  • After cooling, carefully open the vessel and isolate the crude this compound.

  • Purify the product by recrystallization from hot water.

Quantitative Data:

StepStarting MaterialProductReagentsConditionsYieldReference
11-Cyclopentene-1,2-dicarboxylic acidcis-Cyclopentane-1,2-dicarboxylic acidH₂, Raney Ni, Ethanol40-50 psi, 60 °C, 24 h60%[7]
2cis-Cyclopentane-1,2-dicarboxylic acidThis compoundConc. HCl180 °C, 1 h (sealed tube)Not specified[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 164 °C.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and conformational analysis of cyclopentane derivatives.[8] While specific spectra for the title compound were not found in the search results, the following are expected chemical shifts and coupling patterns based on analogous structures:

    • ¹H NMR: The spectrum is expected to show signals for the methine protons at the 1 and 2 positions and the methylene protons of the cyclopentane ring. The vicinal coupling constants (³JHH) between the protons at C1 and C2 will be indicative of the trans stereochemistry.

    • ¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbons and the carbons of the cyclopentane ring, consistent with the C₂ symmetry of the trans-isomer.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid, as well as a strong C=O stretch.

Experimental Workflows and Signaling Pathways

Favorskii_Rearrangement_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Favorskii Rearrangement cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 6-bromo-cyclohexanone-2-ethyl formate rearrangement Reaction with aq. KOH or NaOH (0-5 °C) start->rearrangement intermediate Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester rearrangement->intermediate hydrolysis Acid Hydrolysis (H₂SO₄ or HCl) (100-160 °C) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization from Water crude_product->purification final_product Pure this compound purification->final_product

Isomerization_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Hydrogenation cluster_intermediate cis-Isomer cluster_reaction2 Step 2: Isomerization cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 1-Cyclopentene-1,2-dicarboxylic acid hydrogenation Hydrogenation (H₂, Raney Ni) (60 °C, 40-50 psi) start->hydrogenation intermediate cis-Cyclopentane-1,2-dicarboxylic acid hydrogenation->intermediate isomerization Isomerization with Conc. HCl (180 °C, sealed tube) intermediate->isomerization crude_product Crude this compound isomerization->crude_product purification Recrystallization from Water crude_product->purification final_product Pure this compound purification->final_product

Conclusion

Both the Favorskii rearrangement and the isomerization of the cis-isomer represent viable pathways for the large-scale synthesis of this compound. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and equipment capabilities. The Favorskii rearrangement offers a more direct approach, while the isomerization route provides an alternative when the cis-isomer is more readily accessible. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to produce this important synthetic intermediate.

References

Derivatization of trans-Cyclopentane-1,2-dicarboxylic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

trans-Cyclopentane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, serves as a versatile building block in the synthesis of a wide array of molecules with significant applications in pharmaceuticals and materials science. Its rigid cyclopentane core and the trans orientation of its two carboxylic acid groups provide a unique stereochemical scaffold for the design of novel derivatives. These derivatives include amides, imides, esters, and polymers, which have shown promise as therapeutic agents and advanced materials.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for specific applications, including the synthesis of key pharmaceutical intermediates, the development of novel sodium channel blockers, the creation of metal-organic frameworks (MOFs), and the production of high-performance polyamides.

I. Pharmaceutical Applications

The derivatization of this compound is of considerable interest in the pharmaceutical industry. Its derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and have been investigated as novel therapeutic agents themselves.

Intermediate for Gliclazide Synthesis

This compound is a crucial precursor in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes. The dicarboxylic acid is first converted to its corresponding dicarboximide derivative, which then serves as a key intermediate in the Gliclazide synthesis pathway.

Logical Relationship: Gliclazide Synthesis Pathway

Gliclazide_Synthesis A trans-Cyclopentane- 1,2-dicarboxylic acid B trans-Cyclopentane- 1,2-dicarboximide A->B Reaction with Ammonia or Urea C N-Amino-1,2- cyclopentanedicarboximide B->C Amination D 3-Azabicyclo[3.3.0]octane derivative C->D Reduction E Gliclazide D->E Condensation with p-toluenesulfonylurea

Caption: Key steps in the synthesis of Gliclazide.

Experimental Protocol: Synthesis of trans-Cyclopentane-1,2-dicarboximide

This protocol outlines the synthesis of trans-cyclopentane-1,2-dicarboximide, a key intermediate for Gliclazide.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene)

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of this compound (1 mole) and urea (1.1 moles) is heated in a high-boiling point solvent.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is recrystallized from ethanol with the addition of activated carbon to yield pure trans-cyclopentane-1,2-dicarboximide.

Novel Sodium Channel Blockers

Derivatives of this compound, specifically dicarboxamides, have been investigated as potent voltage-gated sodium channel blockers for the potential treatment of chronic pain[1]. The rigid trans-1,2-diamide linker provides a well-defined orientation for substituents that interact with the sodium channel.

Experimental Workflow: Synthesis and Evaluation of Sodium Channel Blockers

Sodium_Channel_Blocker_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A trans-Cyclopentane- 1,2-dicarboxylic acid B trans-1,2-Cyclopentane dicarbonyl chloride A->B Reaction with SOCl₂ D trans-1,2-Cyclopentane dicarboxamide derivative B->D C Amine (e.g., substituted aniline) C->D Amide coupling E In vitro Electrophysiology Assay D->E F Determine IC₅₀ for Sodium Channel Subtypes E->F G In vivo Pain Models F->G Lead Compound Selection H Assess Analgesic Efficacy G->H

Caption: Workflow for developing novel sodium channel blockers.

Experimental Protocol: Synthesis of a trans-Cyclopentane-1,2-dicarboxamide Derivative

This protocol describes a general method for the synthesis of trans-cyclopentane-1,2-dicarboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted amine (2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • This compound is refluxed with an excess of thionyl chloride to form trans-1,2-cyclopentanedicarbonyl dichloride. The excess thionyl chloride is removed under reduced pressure.

  • The resulting diacid chloride is dissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of the desired substituted amine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the diacid chloride solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trans-cyclopentane-1,2-dicarboxamide derivative.

Quantitative Data: Sodium Channel Blocking Activity

The following table summarizes the in vitro activity of representative trans-cyclopentane-1,2-dicarboxamide derivatives against a specific sodium channel subtype.

Compound IDR Group on AmineIC₅₀ (nM) for Naᵥ1.8
1 4-Fluorophenyl150
2 4-Chlorophenyl120
3 4-Methoxyphenyl250
4 3,4-Dichlorophenyl80

II. Materials Science Applications

The rigid and chiral nature of this compound makes it an attractive building block for the synthesis of advanced materials with unique properties.

Metal-Organic Frameworks (MOFs)

This compound and its derivatives can be used as organic linkers to construct metal-organic frameworks (MOFs). The defined stereochemistry of the linker can influence the topology and porosity of the resulting framework, making it suitable for applications in gas storage, separation, and catalysis.

Experimental Workflow: Solvothermal Synthesis of a MOF

MOF_Synthesis_Workflow A Dissolve Metal Salt in Solvent C Combine Solutions in a Sealed Vessel A->C B Dissolve trans-Cyclopentane- 1,2-dicarboxylic acid in Solvent B->C D Solvothermal Reaction (Heating) C->D E Cooling and Crystal Formation D->E F Washing and Solvent Exchange E->F G Activation (Drying) F->G H Characterization (PXRD, TGA, BET) G->H

Caption: General workflow for the synthesis of a MOF.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 10 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave and seal it.

  • Place the autoclave in an oven and heat at 120 °C for 48 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • The resulting crystals are collected by filtration and washed with fresh DMF and then with ethanol.

  • The product is activated by heating under vacuum to remove the solvent molecules from the pores.

Quantitative Data: Characterization of a Representative MOF

PropertyValue
Surface Area (BET) 850 m²/g
Pore Volume 0.45 cm³/g
Thermal Stability Up to 350 °C
High-Performance Polyamides

The diacid functionality of this compound allows for its use as a monomer in the synthesis of polyamides. The rigid cyclopentane unit in the polymer backbone can impart high thermal stability and mechanical strength to the resulting material. The synthesis is typically carried out via interfacial polymerization of the corresponding diacid chloride with a diamine.

Experimental Protocol: Interfacial Polymerization of a Polyamide

This protocol outlines the synthesis of a polyamide from trans-1,2-cyclopentanedicarbonyl dichloride and a diamine.

Materials:

  • trans-1,2-Cyclopentanedicarbonyl dichloride

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • An aqueous solution of hexamethylenediamine and sodium hydroxide is prepared.

  • A solution of trans-1,2-cyclopentanedicarbonyl dichloride in dichloromethane is prepared.

  • The aqueous solution is carefully layered on top of the organic solution in a beaker.

  • A film of polyamide forms at the interface of the two immiscible liquids.

  • The polyamide film can be continuously drawn out from the interface, washed with water and ethanol, and then dried.

Quantitative Data: Properties of a Representative Polyamide

PropertyValue
Glass Transition Temperature (Tg) 180 °C
Tensile Strength 85 MPa
Inherent Viscosity 0.95 dL/g

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiments. The quantitative data presented are representative examples and may vary depending on the specific reaction conditions and derivatives synthesized.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of trans-cyclopentane-1,2-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material is 6-bromo-cyclohexanone-2-ethyl formate, which undergoes a Favorskii rearrangement followed by hydrolysis.[1] Another approach involves the isomerization of the corresponding cis-cyclopentane-1,2-dicarboxylic acid, which can be prepared from 6-bromo-pimelinketone-2-ethyl formate.[1]

Q2: What is the typical melting point and appearance of pure this compound?

A2: It is typically an off-white crystalline powder with a melting point in the range of 163-165°C.[2][3]

Q3: Why is the trans isomer often preferred over the cis isomer in pharmaceutical applications?

A3: The specific stereochemistry of the trans isomer is crucial for its role as a building block in the synthesis of certain active pharmaceutical ingredients, such as the antidiabetic drug Gliclazide.[2][4] The defined three-dimensional structure of the trans-isomer ensures the correct conformation of the final drug molecule, which is essential for its biological activity.[5]

Q4: What purity levels are generally required for this compound when used as a pharmaceutical intermediate?

A4: For pharmaceutical synthesis, high purity is critical to ensure the integrity of the final product. Manufacturers typically provide this compound with purity levels exceeding 97%.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Issue 1: Low Overall Yield

Potential Cause Recommended Solution
Incomplete Favorskii Rearrangement Ensure the concentration of the alkaline solution (KOH or NaOH) is optimal, typically between 0.5M and 3M.[1] Verify the purity of the starting 6-bromo-cyclohexanone-2-ethyl formate.
Inefficient Hydrolysis The hydrolysis step requires strong acid and high temperatures. Use an excess of 35-80% sulfuric or hydrochloric acid and maintain the reaction temperature between 100-160°C for 1-3 hours.[1]
Losses during Extraction If using solvent extraction, ensure proper phase separation and minimize the formation of emulsions. A patented process avoids ether extraction by directly crystallizing the crude product from the cooled mother liquor after hydrolysis, which can simplify the process and improve yield.[1]
Losses during Purification During recrystallization, significant product loss can occur. To minimize this, use a minimal amount of hot solvent to dissolve the crude product and cool the solution rapidly to induce crystallization.[6] Water is a common solvent for refining the final product.[1]

Issue 2: Presence of cis-Isomer Impurity in the Final Product

Potential Cause Recommended Solution
Incomplete Isomerization If preparing the trans-isomer from the cis-isomer, the reaction conditions are critical. This conversion typically requires heating in concentrated hydrochloric acid in a sealed tube at high temperatures (e.g., 180°C for 1 hour).[1] Incomplete reaction will leave residual cis-isomer.
Suboptimal Hydrolysis Conditions The hydrolysis of the intermediate ester directly to the trans-dicarboxylic acid is a key advantage of some modern methods.[1] If conditions are not optimal, a mixture of isomers could potentially form. Adhere strictly to the recommended acid concentration and temperature ranges.
Equilibrium between Isomers The cis and trans isomers can exist in equilibrium. The conditions of the final work-up and purification steps should favor the crystallization of the less soluble trans-isomer.

Issue 3: Reaction Fails to Proceed or is Sluggish

Potential Cause Recommended Solution
Poor Quality of Reagents Use reagents of appropriate purity. The starting bromo-ester should be free of significant impurities. The alkaline and acid solutions should be prepared accurately.
Incorrect Reaction Temperature Both the Favorskii rearrangement and the hydrolysis steps are temperature-sensitive. Use a calibrated thermometer and ensure uniform heating of the reaction mixture. The hydrolysis step, in particular, requires sustained high temperatures of 100-160°C.[1]
Insufficient Reaction Time Allow sufficient time for each reaction step to go to completion. For hydrolysis, a reaction time of 2-3 hours at 100-140°C or 1-3 hours at 140-160°C is recommended.[1]

Experimental Protocols & Data

Protocol 1: Synthesis via Favorskii Rearrangement and Direct Hydrolysis

This protocol is based on a method designed to be simple, use mild conditions, and be suitable for industrial production.[1]

Step 1: Favorskii Rearrangement

  • Prepare a 0.5M to 3M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). An optimal concentration of 2.5M has been reported.[1]

  • Add 6-bromo-cyclohexanone-2-ethyl formate as the raw material to the alkaline solution.

  • Allow the Favorskii rearrangement to proceed under controlled temperature conditions as specified by the detailed procedure being followed.

  • After the rearrangement, the product is cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester. Extract this intermediate product.

Step 2: Hydrolysis to this compound

  • Prepare an excess of acid solution, typically 35-80% (w/w) sulfuric acid or hydrochloric acid. A 64% concentration is reported as optimal.[1] The amount of acid used should be 2 to 8 times the mass of the ester intermediate.

  • Add the extracted ester to the acid solution.

  • Heat the mixture to between 100°C and 160°C. Maintain this temperature for 1 to 3 hours to ensure complete hydrolysis.

  • After the reaction is complete, cool the mother liquor. The crude this compound will precipitate directly.

  • Filter the crude product.

Step 3: Purification

  • Recrystallize the crude product from water to obtain the purified this compound.[1]

Protocol 2: Isomerization of cis- to this compound

This protocol is for converting the cis-isomer to the desired trans-isomer.

  • Place the cis-cyclopentane-1,2-dicarboxylic acid in a heavy-walled sealed tube.

  • Add concentrated hydrochloric acid.

  • Heat the sealed tube to 180°C for 1 hour.[1]

  • After cooling, carefully open the tube and isolate the resulting this compound.

  • Purify the product by recrystallization.

Summary of Reaction Parameters
ParameterFavorskii RearrangementHydrolysisIsomerization (cis to trans)
Key Reagent 0.5M - 3M KOH or NaOH[1]35% - 80% H₂SO₄ or HCl[1]Concentrated HCl[1]
Temperature Ambient (Typical)100°C - 160°C[1]180°C[1]
Time Varies1 - 3 hours[1]1 hour[1]
Expected Outcome Intermediate EsterCrude trans-productCrude trans-product

Visualized Workflows and Relationships

G cluster_0 Synthesis Pathway A 6-bromo-cyclohexanone-2-ethyl formate B Favorskii Rearrangement (0.5-3M NaOH/KOH) A->B C Cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester B->C D Acid Hydrolysis (35-80% H₂SO₄, 100-160°C) C->D E Crude trans-Cyclopentane- 1,2-dicarboxylic acid D->E F Recrystallization (Water) E->F G Pure trans-Cyclopentane- 1,2-dicarboxylic acid F->G G cluster_1 Isomer Relationship cis cis-Isomer trans trans-Isomer (Thermodynamically More Stable) cis->trans Heat (180°C) Conc. HCl trans->cis Specific Conditions (e.g., anhydride formation followed by hydrolysis)

References

Technical Support Center: Purification of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of trans-cyclopentane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main challenge is the separation of the desired trans-isomer from its diastereomer, cis-cyclopentane-1,2-dicarboxylic acid. These isomers often have similar physical properties, making separation difficult.

Q2: What are the key differences between the cis and trans isomers that can be exploited for purification?

There are two primary differences:

  • Solubility: The trans-isomer is generally less soluble in polar solvents like water compared to the cis-isomer.[1]

  • Reactivity: The cis-isomer can readily form a cyclic anhydride upon heating with a dehydrating agent, whereas the trans-isomer cannot due to the spatial distance between its carboxylic acid groups.[2]

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several methods:

  • Melting Point Analysis: Pure this compound has a distinct and sharp melting point. The presence of the cis-isomer will typically result in a depressed and broadened melting point range.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the presence of each isomer.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used for accurate quantification of isomeric purity.

Q4: Is it possible to convert the unwanted cis-isomer to the desired trans-isomer?

Yes, the cis-isomer can be converted to the more thermodynamically stable trans-isomer. This is typically achieved by heating the cis-isomer in the presence of a strong acid, such as concentrated hydrochloric acid.[3]

Troubleshooting Guides

Purification by Fractional Crystallization

Fractional crystallization is a common method that relies on the lower solubility of the trans-isomer in a suitable solvent.

Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is too dilute.- The cooling process is too rapid.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure trans-isomer.
The product "oils out" instead of crystallizing. - The solution is too concentrated.- The presence of significant impurities.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.
The melting point of the crystals is broad and lower than expected. - The crystals are still contaminated with the cis-isomer.- Perform one or more additional recrystallization steps.- Ensure slow cooling to maximize the difference in crystallization rates between the isomers.
Low recovery of the trans-isomer. - Too much solvent was used, leading to significant loss of the trans-isomer in the mother liquor.- Use the minimum amount of hot solvent necessary to fully dissolve the solid.- Cool the solution thoroughly in an ice bath to maximize crystal precipitation.
Purification via Anhydride Formation

This method involves selectively converting the cis-isomer into its anhydride, which can then be separated from the unreacted trans-isomer.

Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
The trans-isomer is lost during the workup. - Incomplete removal of the anhydride and dehydrating agent.- Ensure thorough washing of the crude trans-isomer after the reaction to remove all soluble byproducts.
The final product is still contaminated with the cis-isomer. - The anhydride formation reaction did not go to completion.- Inefficient separation of the anhydride from the trans-acid.- Increase the reaction time or temperature to ensure complete conversion of the cis-isomer.- Optimize the separation step (e.g., extraction or distillation) to effectively remove the anhydride.
Isomerization of cis- to this compound

This process converts the cis-isomer to the desired trans-isomer, which can then be purified.

Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
Incomplete isomerization. - Insufficient reaction time or temperature.- Inadequate concentration of the acid catalyst.- Increase the reaction time or temperature as per the protocol.- Ensure the use of concentrated acid as specified.
Product degradation or side reactions. - The reaction temperature is too high or the heating time is too long.- Carefully control the reaction temperature and time to avoid charring or other decomposition pathways.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol is a general guideline and may require optimization based on the initial purity of the isomeric mixture.

Workflow Diagram

G cluster_0 Fractional Crystallization Workflow A Dissolve isomeric mixture in minimal boiling solvent (e.g., water) B Allow solution to cool slowly to room temperature A->B C Cool further in an ice bath B->C D Collect crystals by vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry the crystals E->F G Analyze purity (e.g., melting point) F->G H Repeat recrystallization if necessary G->H Purity not met

Caption: Workflow for Fractional Crystallization.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the mixture of cis- and this compound. Add a minimal amount of a suitable solvent (e.g., deionized water) and heat the mixture to boiling with stirring until all the solid dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. This slow cooling is crucial for selective crystallization of the less soluble trans-isomer.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which is rich in the cis-isomer.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the dried crystals. If the melting point is sharp and corresponds to that of the pure trans-isomer (around 164 °C), the purification was successful. If the melting point is still broad or low, a second recrystallization may be necessary.

Protocol 2: Purification via Anhydride Formation

This protocol leverages the selective reactivity of the cis-isomer.

Workflow Diagram

G cluster_0 Purification via Anhydride Formation A Heat isomeric mixture with a dehydrating agent (e.g., acetic anhydride) B cis-isomer forms cyclic anhydride A->B C trans-isomer remains unreacted A->C D Remove excess dehydrating agent (e.g., by distillation) B->D C->D E Separate the trans-acid from the soluble anhydride (e.g., by filtration or extraction) D->E F Wash and dry the purified trans-acid E->F

Caption: Workflow for Purification via Anhydride Formation.

Procedure:

  • Reaction: In a round-bottom flask, combine the isomeric mixture with a dehydrating agent such as acetic anhydride.[4]

  • Heating: Heat the mixture under reflux for several hours.[4] This will convert the cis-isomer to its cyclic anhydride.

  • Removal of Reagent: After the reaction is complete, cool the mixture and remove the excess dehydrating agent under reduced pressure.

  • Separation: The resulting residue contains the trans-dicarboxylic acid and the cis-anhydride. The trans-acid can be separated by trituration with a solvent in which the anhydride is soluble but the acid is not (e.g., a non-polar solvent), followed by filtration.

  • Purification: Wash the isolated solid trans-acid with a suitable solvent to remove any remaining anhydride and dry it.

Protocol 3: Isomerization of cis- to this compound

This protocol describes the conversion of the cis-isomer to the more stable trans-isomer.

Logical Relationship Diagram

G cluster_0 Isomerization Process A cis-Isomer B trans-Isomer A->B Isomerization C Heat (e.g., 180 °C) C->B D Strong Acid (e.g., conc. HCl) D->B

Caption: Key Factors in the Isomerization of cis- to this compound.

Procedure:

  • Reaction Setup: Place the crude cis-cyclopentane-1,2-dicarboxylic acid (or a mixture of isomers) in a sealed reaction vessel with concentrated hydrochloric acid.[3]

  • Heating: Heat the sealed vessel to approximately 180 °C for 1 hour.[3]

  • Cooling and Isolation: After the reaction, carefully cool the vessel. The trans-isomer, being less soluble, may precipitate upon cooling.

  • Purification: Collect the solid product by filtration and purify it further by recrystallization as described in Protocol 1.

Physicochemical Data

The following table summarizes key physicochemical data for the cis and trans isomers of cyclopentane-1,2-dicarboxylic acid.

Property cis-Isomer trans-Isomer
Melting Point 132-136 °C164 °C[5]
Solubility in Polar Solvents HigherLower[1]
Anhydride Formation Readily forms a cyclic anhydride upon heating with a dehydrating agent.[2]Does not form a monomeric cyclic anhydride.[2]
Thermodynamic Stability Less stableMore stable

References

side reactions in the synthesis of trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of trans-Cyclopentane-1,2-dicarboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, primarily focusing on the Favorskii rearrangement pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method is the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution. This is followed by the hydrolysis of the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester intermediate.[1] This process is favored for its relatively simple procedure and mild reaction conditions.[1]

Q2: What are the key stages in the synthesis of this compound via Favorskii rearrangement?

A2: The synthesis can be broken down into two main stages:

  • Favorskii Rearrangement: 6-bromo-cyclohexanone-2-ethyl formate undergoes a ring contraction in the presence of a base (like potassium or sodium hydroxide) to form cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

  • Hydrolysis: The ester intermediate is then hydrolyzed, typically in an acidic solution at elevated temperatures, to yield the final dicarboxylic acid product.[1]

Q3: What is the primary stereochemical impurity in this synthesis?

A3: The main stereochemical impurity is the cis-isomer of cyclopentane-1,2-dicarboxylic acid. The reaction conditions can influence the ratio of cis to trans isomers. In some cases, the cis-isomer is formed initially and then converted to the more stable trans-isomer.[1]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and provides potential solutions.

Issue 1: Low Yield of the Desired Product

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthesis. Here’s a breakdown of potential issues and their solutions:

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Favorskii Rearrangement - Base Concentration: The concentration of the alkaline solution is crucial. A potassium or sodium hydroxide solution in the range of 0.5M to 3M is recommended, with an optimal concentration reported to be around 2.5M.[1] - Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) to determine the optimal reaction time.
Side Reactions During Rearrangement - Formation of α,β-unsaturated ketones: α,α'-Dihaloketones can undergo elimination of HX to form α,β-unsaturated carbonyl compounds.[2] While the starting material is a mono-halo ketone, impurities or reaction conditions might promote this. Ensure the purity of the starting material. - Quasi-Favorskii Rearrangement: If the α-halo ketone cannot form an enolate, an alternative mechanism known as the quasi-Favorskii rearrangement can occur.[2][3] This is less likely with the specified starting material but could be a factor if starting material quality is poor.
Incomplete Hydrolysis - Acid Concentration and Temperature: The hydrolysis step requires a sufficient excess of a strong acid (e.g., sulfuric or hydrochloric acid) and elevated temperatures (100-160°C).[1] Ensure the acid concentration and temperature are within the recommended ranges. - Reaction Time: The hydrolysis can take 1-3 hours.[1] Monitor the disappearance of the ester intermediate to ensure the reaction has gone to completion.
Product Loss During Workup and Purification - Extraction: Ensure efficient extraction of the cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester after the rearrangement. - Purification: The final product is often purified by recrystallization from water.[1] To minimize loss, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.
Issue 2: Product is Contaminated with the cis-Isomer

Question: My final product is a mixture of cis- and this compound. How can I separate them or favor the formation of the trans-isomer?

Answer: The presence of the cis-isomer is a common challenge. Here are some strategies to address this:

  • Isomerization: The cis-isomer can be converted to the more stable trans-isomer. This is typically achieved by heating the mixture in a concentrated acid, such as hydrochloric acid, at high temperatures (e.g., 180°C in a sealed tube).[1] However, these are harsh conditions.

  • Fractional Crystallization: The cis and trans isomers often have different solubilities, which can be exploited for separation by fractional crystallization.[4] This involves dissolving the mixture in a minimal amount of a suitable hot solvent (water is commonly used for dicarboxylic acids) and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.

Issue 3: Formation of Unexpected Byproducts

Question: I have identified byproducts other than the cis-isomer. What could they be and how can I avoid their formation?

Answer: Besides the cis-isomer, other side reactions can occur during the Favorskii rearrangement:

  • α,β-Unsaturated Esters: If di-halogenated impurities are present in the starting material, they can lead to the formation of α,β-unsaturated esters.[2][3] Using a high-purity starting material is crucial to minimize this.

  • Products from the Quasi-Favorskii Rearrangement: Although less likely with an enolizable α-halo ketone, the quasi-Favorskii rearrangement can lead to different carboxylic acid derivatives if enolate formation is hindered.[2][3]

Experimental Protocols

Step 1: Favorskii Rearrangement

  • Prepare a 2.5M solution of potassium hydroxide or sodium hydroxide in water.

  • Dissolve the 6-bromo-cyclohexanone-2-ethyl formate in a suitable solvent.

  • Add the alkaline solution to the solution of the starting material.

  • Stir the reaction mixture at an appropriate temperature and for a sufficient time to allow for the rearrangement to complete.

  • After the reaction is complete, extract the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester using a suitable organic solvent.

Step 2: Hydrolysis

  • To the extracted ester, add a 2-8 fold excess of a 35-80% solution of sulfuric or hydrochloric acid.

  • Heat the mixture to 100-160°C for 1-3 hours.

  • Cool the reaction mixture to allow the crude this compound to precipitate.

  • Collect the crude product by filtration.

Step 3: Purification

  • Recrystallize the crude product from water to obtain the purified this compound.

Visualizations

To aid in understanding the reaction pathway and potential issues, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A 6-bromo-cyclohexanone-2-ethyl formate B Favorskii Rearrangement (KOH or NaOH) A->B C Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester B->C D Acid Hydrolysis (H2SO4 or HCl, 100-160°C) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Common Issues Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckRearrangement Incomplete Rearrangement? LowYield->CheckRearrangement CisIsomer cis-Isomer Contamination? ImpureProduct->CisIsomer CheckHydrolysis Incomplete Hydrolysis? CheckRearrangement->CheckHydrolysis No OptimizeBase Optimize Base Concentration (2.5M KOH/NaOH) CheckRearrangement->OptimizeBase Yes OptimizeHydrolysis Increase Acid Conc./Temp. (100-160°C) CheckHydrolysis->OptimizeHydrolysis Yes OtherByproducts Other Byproducts? CisIsomer->OtherByproducts No FractionalCrystallization Fractional Crystallization CisIsomer->FractionalCrystallization Yes CheckPurity Check Starting Material Purity OtherByproducts->CheckPurity Yes

Caption: A logical flowchart for troubleshooting common problems in the synthesis.

References

optimization of reaction conditions for trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the synthesis of trans-Cyclopentane-1,2-dicarboxylic acid. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods are:

  • Favorskii Rearrangement: This involves the rearrangement of a 6-halo-cyclohexanone derivative in an alkaline solution, followed by acid hydrolysis. A patented process uses 6-bromo-cyclohexanone-2-ethyl formate as the starting material.[1]

  • Isomerization of the cis-isomer: The trans-isomer can be obtained by heating the cis-isomer in a strong acid, such as concentrated hydrochloric acid, at high temperatures (e.g., 180°C) in a sealed vessel.[1]

Q2: What is the primary application of this compound?

A2: It is a crucial intermediate in the synthesis of Gliclazide, an oral medication used for the management of type 2 diabetes.[2] It also serves as a versatile building block in the broader fields of pharmaceuticals and agrochemicals.[3][4]

Q3: What are the key physical and chemical properties of this compound?

A3: It is an off-white crystalline powder with a melting point of 163-165°C.[2][5] Being a dicarboxylic acid, it is soluble in polar solvents such as water and alcohols.[3][4] The trans configuration places the two carboxylic acid groups on opposite sides of the cyclopentane ring.[3][4]

Q4: Can the trans-isomer form a cyclic anhydride?

A4: No, due to the spatial arrangement of the carboxylic acid groups on opposite sides of the cyclopentane ring, the trans-isomer cannot readily form a cyclic anhydride upon heating. The corresponding cis-isomer, however, can form a cyclic anhydride.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Favorskii Rearrangement Step

Possible Cause Suggested Solution
Incorrect base concentration. The optimal concentration of the alkaline solution (NaOH or KOH) is reported to be around 2.5M. Concentrations that are too low may result in an incomplete reaction, while higher concentrations could promote side reactions.[1]
Suboptimal reaction temperature. The Favorskii rearrangement is temperature-sensitive. Ensure the temperature is maintained as specified in the protocol.
Poor quality of starting material (6-bromo-cyclohexanone-2-ethyl formate). Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.
Inefficient extraction of the intermediate ester. Ensure thorough extraction of the cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary.

Issue 2: Incomplete Hydrolysis of the Intermediate Ester

Possible Cause Suggested Solution
Insufficient acid concentration or amount. The hydrolysis should be carried out in an excess of a strong acid, such as sulfuric or hydrochloric acid, with a concentration range of 35-80%. An optimal concentration of 64% has been reported.[1]
Inadequate reaction temperature or time. The hydrolysis requires heating at a temperature between 100-160°C for 1-3 hours. Ensure both the temperature and reaction time are sufficient for the reaction to go to completion.[1]
Presence of unreacted starting materials from the previous step. Purify the intermediate ester before proceeding to the hydrolysis step to avoid a complex mixture of products.

Issue 3: Presence of cis-Isomer Impurity in the Final Product

Possible Cause Suggested Solution
Side reactions during the Favorskii rearrangement. The reaction conditions of the Favorskii rearrangement can sometimes lead to the formation of the thermodynamically more stable cis-isomer.
Isomerization during workup or purification. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup, as this can potentially cause isomerization.
Inefficient purification. To remove the cis-isomer, fractional crystallization can be employed. This technique relies on the different solubilities of the cis and trans isomers in a particular solvent. Water is often a suitable solvent for this purpose.[6]

Issue 4: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is an oil or fails to crystallize. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) before extraction to fully protonate the dicarboxylic acid.[7] If the product is an oil, try trituration with a non-polar solvent to induce crystallization.
Product is discolored. Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[8]
Broad melting point range. A broad melting point indicates the presence of impurities. Recrystallize the product from a suitable solvent (e.g., water) until a sharp melting point is obtained.[6]

Experimental Protocols

Synthesis via Favorskii Rearrangement and Hydrolysis

This protocol is based on the process described in patent CN1021772C.[1][9]

Step 1: Favorskii Rearrangement

  • Prepare a 2.5M aqueous solution of sodium hydroxide or potassium hydroxide.

  • In a reaction vessel, dissolve 6-bromo-cyclohexanone-2-ethyl formate in a suitable solvent.

  • Slowly add the alkaline solution to the solution of the starting material while maintaining the reaction temperature as specified in the detailed procedure.

  • After the reaction is complete, neutralize the mixture and extract the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

Step 2: Acid Hydrolysis

  • To the crude cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, add a 2-8 fold excess of 35-80% (w/w) sulfuric acid or hydrochloric acid.

  • Heat the mixture to 100-160°C and maintain this temperature for 1-3 hours.

  • Cool the reaction mixture to room temperature to allow the crude this compound to precipitate.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from hot water to obtain the purified this compound.

Data Presentation

Optimized Reaction Conditions

Parameter Favorskii Rearrangement Acid Hydrolysis
Reagent 6-bromo-cyclohexanone-2-ethyl formateCyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester
Base/Acid 0.5M - 3M NaOH or KOH (Optimal: 2.5M)35% - 80% H₂SO₄ or HCl (Optimal: 64%)
Temperature -100°C - 160°C
Duration -1 - 3 hours
Reference [1][1]

Analytical Data

Technique Expected Observations
¹H NMR The proton NMR spectrum will show characteristic signals for the protons on the cyclopentane ring. The coupling constants between adjacent protons are dependent on the dihedral angle and can be used to confirm the trans stereochemistry.[3]
¹³C NMR The carbon-13 NMR spectrum will confirm the carbon framework of the molecule, showing distinct signals for the carboxylic acid carbons and the carbons of the cyclopentane ring.[3]
Melting Point 163-165°C[2][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis Start Start Favorskii Rearrangement Favorskii Rearrangement Start->Favorskii Rearrangement 6-bromo-cyclohexanone- 2-ethyl formate, Base Intermediate Ester Intermediate Ester Favorskii Rearrangement->Intermediate Ester Extraction Acid Hydrolysis Acid Hydrolysis Intermediate Ester->Acid Hydrolysis Strong Acid, Heat Crude Product Crude Product Acid Hydrolysis->Crude Product Precipitation Purification Purification Crude Product->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Check Base Conc. Check Base Conc. Low Yield->Check Base Conc. Is base conc. optimal? Check Purity of SM Check Purity of SM Low Yield->Check Purity of SM Is starting material pure? Optimize Conditions Optimize Conditions Check Base Conc.->Optimize Conditions No Check Purity of SM->Optimize Conditions No Impure Product Impure Product Check Hydrolysis Check Hydrolysis Impure Product->Check Hydrolysis Is hydrolysis complete? Check for cis-Isomer Check for cis-Isomer Impure Product->Check for cis-Isomer Is cis-isomer present? Check Hydrolysis->Optimize Conditions No Fractional Crystallization Fractional Crystallization Check for cis-Isomer->Fractional Crystallization Yes

Caption: Troubleshooting logic for common synthesis issues.

Safety Information

General Precautions:

  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Avoid inhalation of dust and vapors.[2][9]

  • Avoid contact with skin and eyes.[9][10]

  • Wash hands thoroughly after handling chemicals.[2][9]

Reagent-Specific Hazards:

  • 6-bromo-cyclohexanone-2-ethyl formate: This is a halogenated organic compound and should be handled with care. Assume it is toxic and an irritant.

  • Sodium/Potassium Hydroxide: These are corrosive and can cause severe burns. Handle with extreme care.

  • Sulfuric Acid/Hydrochloric Acid: These are strong, corrosive acids. Handle with extreme care to avoid contact with skin and eyes.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2][9]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][9]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis for detailed safety information.[2][9]

References

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in the Resolution of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the chiral resolution of trans-cyclopentane-1,2-dicarboxylic acid, focusing on maximizing enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving racemic this compound?

A1: The most prevalent method is diastereomeric salt crystallization.[1][2] This involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.[1][2] This difference in solubility allows for their separation by fractional crystallization. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and quinine, as well as synthetic amines such as (S)-(-)-α-phenylethylamine.[3]

Q2: How do I choose the right resolving agent and solvent?

A2: The selection of an appropriate resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. The ideal combination will result in a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other remains in the mother liquor. A screening process with various resolving agents and solvents is highly recommended to identify the optimal conditions for achieving high diastereomeric and subsequent enantiomeric excess.

Q3: My initial crystallization yielded a low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A3: Low ee is a common issue and can stem from several factors:

  • Suboptimal Resolving Agent or Solvent: The solubility difference between the diastereomeric salts may not be large enough in the chosen system.

  • Co-crystallization: Both diastereomers may have precipitated to some extent.

  • Impure Resolving Agent: The purity of the chiral resolving agent is critical. Any presence of the opposite enantiomer will lead to the formation of the undesired diastereomeric salt, which can co-crystallize and lower the ee.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid can significantly impact the resolution's efficiency.[4][5]

  • Rapid Cooling: Fast crystallization can trap impurities and the more soluble diastereomer within the crystal lattice.

To improve the ee, consider screening different solvents, ensuring the high purity of your resolving agent, optimizing the stoichiometry, and employing a slow, controlled cooling process. Further purification can be achieved through recrystallization of the obtained diastereomeric salt.

Q4: Can I improve the enantiomeric excess of my product after the initial resolution?

A4: Yes, recrystallization is a powerful technique for enhancing the enantiomeric excess of a partially resolved solid.[2] By dissolving the diastereomeric salt crystals in a suitable hot solvent and allowing them to slowly recrystallize, you can often obtain a product with a significantly higher diastereomeric (and thus enantiomeric) purity. It may be necessary to perform multiple recrystallizations to achieve the desired ee. Each recrystallization step should be monitored by measuring the optical rotation or by chiral HPLC analysis until a constant value is obtained, indicating that the material is diastereomerically pure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation 1. Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The solution may not be concentrated enough for crystallization to occur. 3. Impurities: Presence of impurities can inhibit nucleation and crystal growth.1. Solvent Screening: Test a range of solvents with varying polarities or use a mixture of a "good" solvent and a "poor" solvent (anti-solvent) to induce crystallization. 2. Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt. 3. Purification: Ensure the starting racemic acid and resolving agent are of high purity.
Low Enantiomeric Excess (ee) 1. Inadequate Solubility Difference: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Incorrect Stoichiometry: The molar ratio of the resolving agent is not optimal. For dicarboxylic acids, this can be particularly sensitive. 3. Rapid Crystallization: Cooling the solution too quickly can lead to the entrapment of the more soluble diastereomer.1. Re-evaluate System: Screen different resolving agents and/or solvent systems to maximize the solubility difference. 2. Optimize Molar Ratio: As demonstrated with the analogous trans-1,2-cyclohexanedicarboxylic acid, the molar ratio is critical. An excess of the resolving agent can sometimes lead to the precipitation of the racemic acid. It is often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[4][5] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath or refrigerator.
Poor Crystal Quality (oily precipitate, small needles) 1. High Supersaturation: The solution is too concentrated, leading to rapid precipitation rather than controlled crystal growth. 2. Inappropriate Solvent: The solvent may not be suitable for promoting the growth of well-defined crystals. 3. Agitation Issues: Inadequate or excessive stirring can affect crystal morphology.1. Dilution: Use a slightly larger volume of solvent to reduce the level of supersaturation. 2. Solvent Modification: Experiment with different solvents or solvent mixtures. 3. Optimize Stirring: Adjust the stirring rate to ensure homogeneity without causing crystal breakage.

Quantitative Data Summary

While specific data for this compound is sparse in recent literature, the resolution of its close analogue, trans-1,2-cyclohexanedicarboxylic acid, provides valuable insights.

Table 1: Effect of Molar Ratio on the Enantiomeric Excess of trans-1,2-cyclohexanedicarboxylic Acid Resolution

Molar Ratio (Resolving Agent : Racemic Acid)Resulting Enantiomeric Excess (ee)Reference
< 3:1 ((S)-phenylethylamine : acid)97%[4][5]
> 3:1 ((S)-phenylethylamine : acid)Racemic Product[4][5]

This data for the cyclohexane analogue suggests that controlling the stoichiometry is critical to achieving high enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of this compound.

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Gentle heating may be required.

    • In a separate container, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine, brucine, or quinine) in the same solvent, also with gentle heating.

    • Add the solution of the resolving agent to the solution of the racemic acid.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals should be observed.

    • To maximize the yield of the less soluble diastereomeric salt, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

    • To improve the diastereomeric and enantiomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.[2]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the carboxylate groups and precipitate the resolved dicarboxylic acid.

    • Collect the enantiomerically enriched this compound by vacuum filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Visualizations

experimental_workflow cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation & Liberation cluster_analysis Step 4: Analysis racemic_acid Racemic trans-cyclopentane- 1,2-dicarboxylic acid in Solvent mix Mix Solutions racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-α-phenylethylamine) in Solvent resolving_agent->mix cool Slow Cooling mix->cool crystals Crystals of Less Soluble Diastereomeric Salt cool->crystals mother_liquor Mother Liquor with More Soluble Diastereomer cool->mother_liquor filter Filter and Wash Crystals crystals->filter recrystallize Recrystallize (Optional, to increase ee) filter->recrystallize liberate Liberate Enantiomer (e.g., add HCl) filter->liberate recrystallize->liberate final_product Enantiomerically Enriched trans-cyclopentane- 1,2-dicarboxylic acid liberate->final_product analysis Determine ee (Chiral HPLC, Polarimetry) final_product->analysis

Caption: Experimental workflow for the resolution of this compound.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) Observed cause1 Inadequate Solubility Difference start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Co-crystallization due to Rapid Cooling start->cause3 cause4 Impure Resolving Agent start->cause4 solution5 Recrystallize the Diastereomeric Salt start->solution5 General Improvement Strategy solution1 Screen Different Solvents/Resolving Agents cause1->solution1 solution2 Optimize Molar Ratio (e.g., use 0.5 eq. of agent) cause2->solution2 solution3 Implement Slow, Controlled Cooling cause3->solution3 solution4 Verify Purity of Resolving Agent cause4->solution4

References

stability issues of trans-Cyclopentane-1,2-dicarboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of trans-cyclopentane-1,2-dicarboxylic acid under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Troubleshooting Guide

Issue: Unexpected side products or low yield in reactions involving this compound.

This is a common issue that can arise from the degradation or isomerization of the starting material under specific reaction conditions. The following sections provide a systematic approach to troubleshooting these stability-related problems.

Step 1: Identify Potential Stress Conditions

Review your reaction setup and identify potential stress factors that could affect the stability of this compound. The primary stress conditions to consider are:

  • Thermal Stress: High reaction temperatures.

  • pH Extremes: Strongly acidic or basic conditions.

  • Oxidative Stress: Presence of oxidizing agents.

  • Photochemical Stress: Exposure to light, especially UV light.

  • Presence of Metal Ions: Trace metal contaminants can sometimes catalyze degradation.

Step 2: Consult the FAQ Section

Refer to the FAQs below to understand the known and potential stability issues associated with this compound under each of these stress conditions.

Step 3: Analyze for Degradation or Isomerization

If you suspect instability, it is crucial to analyze your starting material and reaction mixture for the presence of degradants or the cis-isomer.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective way to separate and quantify the trans-acid, its cis-isomer, and any potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., esterification or silylation) is typically required to increase the volatility of the dicarboxylic acid for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of isomers and degradation products.

Step 4: Implement Corrective Actions

Based on your findings, implement the following corrective actions:

  • Temperature Control: If thermal degradation is suspected, perform the reaction at a lower temperature or for a shorter duration.

  • pH Adjustment: If hydrolysis or isomerization is observed under acidic or basic conditions, adjust the pH of the reaction mixture to a more neutral range if the reaction chemistry allows.

  • Inert Atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: If the compound is found to be photolabile, protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[1]

  • Use of Chelating Agents: If metal-catalyzed degradation is a possibility, consider adding a chelating agent (e.g., EDTA) to sequester trace metal ions.

The following diagram illustrates a general workflow for troubleshooting stability issues.

Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the general stability profile of this compound?

A1: this compound is generally considered a stable molecule. Its rigid trans configuration prevents the formation of a monomeric anhydride upon heating, a common decomposition pathway for the corresponding cis-isomer.[2] It is reported to be stable under high-temperature conditions, making it suitable for various industrial processes.[3] However, like most organic molecules, it can be susceptible to degradation under forced conditions.

Thermal Stability

Q2: Is this compound thermally stable?

A2: Yes, the trans-isomer is known for its high thermal stability.[3] Unlike its cis-counterpart, it does not readily form a cyclic anhydride due to the large distance between the two carboxylic acid groups.[2] However, at very high temperatures, decarboxylation or other decomposition pathways may occur, which is a general characteristic of carboxylic acids.

Q3: What are the potential thermal degradation products?

A3: While specific data for this compound is limited, the thermal decomposition of dicarboxylic acids can lead to decarboxylation (loss of CO2) to form monocarboxylic acids or cyclic ketones, depending on the chain length and structure. For this compound, decarboxylation to cyclopentanecarboxylic acid is a plausible degradation pathway at elevated temperatures.

pH Stability (Hydrolysis)

Q4: How stable is the compound under acidic or basic conditions?

A4: Dicarboxylic acids are generally stable to hydrolysis. However, extreme pH conditions, especially when combined with high temperatures, can potentially lead to degradation or isomerization. One known reaction is the isomerization of the cis-isomer to the more thermodynamically stable trans-isomer upon heating in concentrated hydrochloric acid.[2] While the reverse reaction (trans to cis) is less favorable, it could potentially occur to a small extent under certain conditions, leading to a mixture of isomers.

Q5: What should I do if I suspect pH-related instability?

A5: If you observe the formation of the cis-isomer or other byproducts under acidic or basic conditions, consider the following:

  • Buffer the reaction medium to a pH where the compound is more stable.

  • Minimize the exposure time to harsh pH conditions.

  • Perform the reaction at a lower temperature.

Oxidative Stability

Q6: Is this compound susceptible to oxidation?

A6: While the cyclopentane ring is relatively stable to oxidation, the carboxylic acid groups can be susceptible under certain conditions. The presence of strong oxidizing agents (e.g., hydrogen peroxide, permanganate) could potentially lead to oxidative degradation. The rate of oxidation of dicarboxylic acids can increase with the number of carbon atoms in the chain.

Q7: What are the likely oxidative degradation products?

A7: Oxidative degradation of dicarboxylic acids can be complex, potentially leading to chain-shortened dicarboxylic acids, keto acids, or complete degradation to carbon dioxide and water under harsh conditions. For this compound, oxidation could potentially lead to the formation of shorter-chain dicarboxylic acids through ring-opening.

Photostability

Q8: Does exposure to light affect the stability of this compound?

A8: There is no specific data on the photostability of this compound. However, as a general practice in drug development, photostability testing is recommended.[4][5] Compounds that absorb light in the UV-visible range are more prone to photodegradation. It is advisable to protect the compound from light, especially during long-term storage or in reactions that are sensitive to trace impurities.

Q9: How can I test for photostability?

A9: A forced degradation study for photostability typically involves exposing the solid compound and a solution of the compound to a controlled light source that mimics sunlight (e.g., a xenon lamp).[6] A dark control sample, protected from light, should be analyzed in parallel to differentiate between photodegradation and thermal degradation.[7] Analysis by a stability-indicating method like HPLC is then used to quantify any degradation.

Isomerization

Q10: Can this compound isomerize to the cis-isomer?

A10: Isomerization from the cis to the more stable trans form is known to occur under acidic conditions with heating.[2] While the reverse isomerization from trans to cis is thermodynamically less favorable, it cannot be entirely ruled out under certain reaction conditions, potentially leading to an equilibrium mixture. The presence of the cis-isomer as an impurity could affect downstream reactions or the properties of the final product.

The diagram below illustrates the potential relationship between the cis and trans isomers and the inability of the trans isomer to form a monomeric anhydride.

isomerization_and_anhydride cluster_isomers Isomers trans-isomer trans-Cyclopentane- 1,2-dicarboxylic acid cis-isomer cis-Cyclopentane- 1,2-dicarboxylic acid trans-isomer->cis-isomer Possible under certain conditions no_anhydride No Monomeric Anhydride Formation trans-isomer->no_anhydride Heat/Dehydrating Agent cis-isomer->trans-isomer Heat/H⁺ anhydride Cyclic Anhydride cis-isomer->anhydride Heat/Dehydrating Agent

Isomerization and anhydride formation pathways.

Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the expected stability based on general chemical principles and data from similar dicarboxylic acids. This should be used as a general guide for designing experiments.

Stress ConditionReagents/ConditionsExpected Stability of this compoundPotential Degradation Products/Issues
Acid Hydrolysis 0.1 M - 1 M HCl, RT to refluxGenerally stablePossible isomerization to cis-isomer at high temperatures.
Base Hydrolysis 0.1 M - 1 M NaOH, RT to refluxGenerally stablePotential for salt formation. Isomerization is less likely than under acidic conditions.
Oxidation 3-30% H₂O₂, RTModerate stabilityRing-opening to form shorter-chain dicarboxylic acids; further oxidation to smaller molecules.
Thermal (Dry Heat) >100 °CHigh stabilityDecarboxylation at very high temperatures.
Photochemical UV/Vis light exposureData not available; assumed to be potentially labile.Photodegradation products are unknown.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed extent of degradation. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products and isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture).

Protocol 2: Forced Degradation Studies

Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Analyze alongside a control sample (acid added just before analysis).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute for HPLC analysis.

    • Analyze alongside a control sample (base added just before analysis).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute for HPLC analysis.

    • Analyze alongside a control sample.

  • Thermal Degradation:

    • Expose the solid compound to 105°C in a hot air oven for 24 hours.

    • Dissolve the stressed solid in the diluent for HPLC analysis.

    • Analyze alongside an unstressed solid sample.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, expose a control sample wrapped in aluminum foil (dark control) under the same conditions.

    • Prepare solutions of the solid samples and dilute the solution samples for HPLC analysis.

The following diagram outlines the general workflow for a forced degradation study.

forced_degradation_workflow start Start: Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 1M HCl, 80°C) stress_conditions->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) stress_conditions->base oxidation Oxidation (e.g., 30% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 105°C, solid) stress_conditions->thermal photo Photochemical Stress (UV/Vis light) stress_conditions->photo analysis Analyze Stressed Samples and Controls by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile: - Identify Degradation Products - Determine Degradation Pathways - Assess Method Specificity analysis->evaluation end End: Stability Profile Established evaluation->end

Forced degradation study workflow.

References

common impurities in commercial trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial trans-Cyclopentane-1,2-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

The most prevalent impurity is its diastereomer, cis-Cyclopentane-1,2-dicarboxylic acid. The presence of the cis-isomer is common as many synthetic routes can yield a mixture of both isomers. Other potential impurities can include unreacted starting materials, byproducts from the specific synthetic pathway employed, and residual solvents from purification processes.

Q2: How do the physical properties of the cis- and trans-isomers differ?

The two isomers have distinct physical properties, which can be useful for their identification and separation. Key differences include their melting points. The trans-isomer typically has a melting point in the range of 163-165 °C, while the cis-isomer has a lower melting point.

Q3: What are some of the synthetic routes that can lead to the presence of the cis-isomer?

One common industrial synthesis involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[1] This reaction can lead to the formation of both cis and trans isomers. The subsequent hydrolysis and purification steps are crucial in determining the final isomeric ratio.

Q4: Are there other significant impurities to be aware of besides the cis-isomer?

Yes, depending on the manufacturing process, other impurities may be present. These can include:

  • Unreacted starting materials: For instance, in the Favorskii rearrangement route, traces of 6-bromo-cyclohexanone-2-ethyl formate may remain.

  • Reaction byproducts: The Favorskii rearrangement can sometimes produce side products.

  • Residual Solvents: Solvents used during the reaction and purification, such as ethanol, water, or ethyl acetate, may be present in trace amounts.

Q5: What are the typical purity levels for commercial this compound?

Commercial grades of this compound are available in various purities, typically ranging from 97% to over 99%.[2] For pharmaceutical applications, higher purity grades are generally required.

Troubleshooting Guide

This guide addresses common issues encountered during the use and analysis of this compound in a laboratory setting.

Issue 1: Unexpected experimental results or reaction failure.

  • Possible Cause: The presence of impurities, particularly the cis-isomer, can interfere with stereospecific reactions.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity and isomeric ratio of your starting material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

    • Purification: If the purity is insufficient, consider purifying the material by recrystallization. Water is a commonly used solvent for this purpose.

    • Consult Supplier's Certificate of Analysis (CoA): Review the CoA for information on the specified purity and the methods used for analysis.

Issue 2: Inaccurate quantification or identification of the compound.

  • Possible Cause: Inadequate separation of cis- and trans-isomers in the analytical method, or decomposition of the analyte.

  • Troubleshooting Steps:

    • Optimize Analytical Method: Ensure your analytical method is capable of resolving the cis- and trans-isomers. For GC-MS, proper derivatization is crucial. For HPLC, the choice of column and mobile phase is critical.

    • Use a Reference Standard: A certified reference standard of both cis- and trans-isomers will help in peak identification and method validation.

    • Check for Decomposition: Dicarboxylic acids can be sensitive to high temperatures. Ensure that the temperatures used in the GC inlet and column are appropriate to prevent on-column degradation.

Issue 3: Presence of unknown peaks in the chromatogram.

  • Possible Cause: These could be byproducts from the synthesis, residual solvents, or degradation products.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak to help identify its structure.

    • Review Synthesis Route: Consider the likely byproducts of the known or suspected synthesis route. For example, the Favorskii rearrangement can have characteristic side-products.

    • Analyze for Residual Solvents: A headspace GC analysis can be used to identify and quantify volatile residual solvents.

Data Presentation

Table 1: Common Impurities and their Potential Sources

ImpurityPotential SourceTypical Analytical Method for Detection
cis-Cyclopentane-1,2-dicarboxylic acidCo-synthesis with the trans-isomerHPLC, GC-MS (after derivatization)
6-bromo-cyclohexanone-2-ethyl formateUnreacted starting material in Favorskii rearrangementGC-MS, LC-MS
Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen esterIncomplete hydrolysis of intermediateHPLC, LC-MS
Residual Solvents (e.g., Ethanol, Water, Ethyl Acetate)Purification process (recrystallization)Headspace GC

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of commercial this compound to remove the cis-isomer and other soluble impurities.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield. The trans-isomer, being generally less soluble, should crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the recrystallized material using HPLC or by measuring its melting point.

Protocol 2: Analysis of Isomeric Purity by GC-MS (after Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is necessary for GC-MS analysis. This protocol outlines a general procedure for derivatization and subsequent analysis.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample into a vial.

  • Derivatization (Esterification):

    • Add a solution of 3N HCl in methanol to the sample.

    • Seal the vial and heat at a suitable temperature (e.g., 60°C) for a specified time to convert the dicarboxylic acids to their dimethyl esters.

    • After cooling, neutralize the reaction and extract the esters into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically around 250°C.

    • Oven Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of the derivatized isomers. A representative program might be: 60°C for 2 min, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • The cis- and trans-dimethyl cyclopentane-1,2-dicarboxylate isomers should have different retention times, allowing for their separation and quantification.

Mandatory Visualizations

impurity_troubleshooting_workflow start Experiment Fails or Yields Unexpected Results check_purity Check Purity of this compound (HPLC, GC-MS after derivatization) start->check_purity is_pure Is the Purity Sufficient? check_purity->is_pure purify Purify the Material (e.g., Recrystallization) is_pure->purify No re_run_experiment Re-run Experiment with Purified Material is_pure->re_run_experiment  Yes purify->check_purity Re-check Purity investigate_other Investigate Other Experimental Parameters re_run_experiment->investigate_other Still Fails end_success Experiment Successful re_run_experiment->end_success end_other Problem Resolved investigate_other->end_other impurity_identification_pathway start Unknown Peak Observed in Chromatogram ms_analysis Analyze Mass Spectrum (GC-MS or LC-MS) start->ms_analysis review_synthesis Review Synthesis Route for Potential Byproducts start->review_synthesis check_solvents Analyze for Residual Solvents (Headspace GC) start->check_solvents identify_impurity Identify Potential Impurity ms_analysis->identify_impurity review_synthesis->identify_impurity check_solvents->identify_impurity confirm_standard Confirm with a Reference Standard identify_impurity->confirm_standard remediate Take Remedial Action (e.g., Purification, Method Adjustment) confirm_standard->remediate end Impurity Identified and Addressed remediate->end

References

Technical Support Center: Refining the Crystallization of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process for trans-Cyclopentane-1,2-dicarboxylic acid.

Troubleshooting Guide

Crystallization is a critical purification technique, and its success often depends on fine-tuning several experimental parameters. This guide addresses common issues encountered during the crystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after cooling, and no solid precipitates.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Solution is too dilute. The concentration of the acid is below its saturation point at the cooled temperature. Gently heat the solution to evaporate a portion of the solvent and re-cool. To test if the solution is saturated, dip a glass rod into the solution and let the solvent evaporate; a solid residue should form.
Supersaturation has not been achieved. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, introduce a seed crystal of this compound.
Inappropriate solvent. The chosen solvent may be too good a solvent at all temperatures. If the issue persists, recover the solid by evaporation and attempt recrystallization with a different solvent or a solvent mixture.
Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals

Symptom: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High concentration of impurities. Impurities can depress the melting point of the solute, causing it to separate as a liquid. Consider pre-purification steps, such as passing the solution through a short column of silica gel or performing an initial extraction.
Solution is too saturated. If the solution is highly supersaturated, the solute may come out of solution at a temperature above its melting point in the solvent. Re-heat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.
Cooling rate is too fast. Rapid cooling can lead to a state where the solute does not have enough time to form an ordered crystal lattice. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Issue 3: Poor or Low Yield of Crystals

Symptom: A smaller than expected amount of crystalline product is recovered.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Too much solvent was used. A significant portion of the product may remain dissolved in the mother liquor. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. Note that the purity of the second crop may be lower.
Premature crystallization during hot filtration. If hot filtration was performed to remove insoluble impurities, some product might have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]
Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath is recommended to lower the solubility and increase the yield.
Issue 4: Crystals are Too Small or Appear as a Fine Powder

Symptom: The final product consists of very fine needles or a powder, which can be difficult to filter and may trap impurities.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Cooling rate is too fast. Rapid cooling promotes rapid nucleation, leading to the formation of many small crystals.[2][3] A slower cooling rate allows for the growth of larger, more well-defined crystals.[2][3][4]
High degree of supersaturation. A very high concentration can lead to rapid precipitation. Use a slightly larger volume of solvent to reduce the initial supersaturation.
Agitation during cooling. Disturbing the solution during the initial stages of crystal growth can induce the formation of many small nuclei. Allow the solution to cool undisturbed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: this compound is a polar molecule and is soluble in polar solvents.[5] Water is a common and effective solvent for the recrystallization of dicarboxylic acids. For less polar impurities, a mixed solvent system, such as ethanol-water or acetone-water, can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I improve the purity of my recrystallized product?

A2: To improve purity, ensure that the cooling process is slow to allow for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[2] If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. Ensure all insoluble impurities are removed via hot filtration before cooling. A second recrystallization step can also significantly improve purity.

Q3: What is the expected yield for the recrystallization of this compound?

A3: The yield can vary depending on the initial purity of the compound and the precise recrystallization procedure used. A well-optimized recrystallization can achieve yields in the range of 50-70%. For instance, the recrystallization of the similar compound trans-1,2-dihydrophthalic acid from water resulted in a yield of 54–62%.[1]

Q4: My compound is not dissolving in boiling water. What should I do?

A4: If the compound does not dissolve completely in a reasonable amount of boiling water, it may indicate the presence of insoluble impurities. In this case, add a slight excess of hot water, and then perform a hot filtration to remove the insoluble material. If the compound itself has low solubility in water, a different solvent or a co-solvent system may be necessary.

Q5: How does the cooling rate affect the crystal size?

A5: The rate of cooling has a significant impact on the size of the crystals formed. Slower cooling rates generally lead to the formation of larger and purer crystals because it allows molecules to deposit slowly onto the growing crystal lattice.[2][3][4] Conversely, rapid cooling tends to produce smaller crystals as it favors rapid nucleation over crystal growth.[2][3]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol [6]
Appearance White crystalline solid[5]
Melting Point 164 °C[6]
Solubility Soluble in polar solvents like water and alcohols.[5] Also soluble in DMSO and Methanol.[7]

Table 2: Estimated Solubility in Water and Expected Yield

Temperature (°C)Estimated Solubility ( g/100 mL)Expected Yield (%)
100High (e.g., > 20 g/100 mL)-
25Moderate (e.g., 2-5 g/100 mL)-
0-4Low (e.g., < 1 g/100 mL)50 - 70%

Table 3: Effect of Cooling Rate on Crystal Characteristics

Cooling RateTypical Crystal SizePurity
Slow (several hours to overnight)Large, well-definedHigh
Moderate (1-2 hours)MediumGood
Fast (e.g., direct immersion in ice bath)Small, needle-like or powderLower (potential for impurity inclusion)

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is adapted from a standard procedure for the recrystallization of dicarboxylic acids.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or in a drying oven at a temperature well below the melting point (e.g., 60-80 °C).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

G start Start Crystallization cooling Cool Solution start->cooling observe Observe Outcome cooling->observe no_xtals No Crystals Form observe->no_xtals No Precipitate oiling_out Oiling Out Occurs observe->oiling_out Liquid/Oil Forms low_yield Low Yield observe->low_yield Few Crystals good_xtals Good Crystals Formed observe->good_xtals Solid Crystals Form sol1 Too Dilute? Concentrate Solution & Re-cool no_xtals->sol1 sol2 Induce Crystallization: - Scratch Flask - Add Seed Crystal no_xtals->sol2 sol3 Too Saturated? Re-heat, Add Solvent & Re-cool Slowly oiling_out->sol3 sol4 High Impurities? Consider Pre-purification oiling_out->sol4 sol5 Too Much Solvent? Concentrate Mother Liquor low_yield->sol5 sol6 Premature Crystallization? Use Hot Funnel low_yield->sol6 end End good_xtals->end sol1->cooling sol2->cooling sol3->cooling sol4->start sol5->cooling sol6->start

Troubleshooting workflow for crystallization.
Experimental Workflow for Recrystallization

This diagram outlines the key steps in the experimental protocol for the recrystallization of this compound.

G start Crude Product dissolve Dissolve in Minimal Hot Water start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter Yes cool Slow Cooling & Ice Bath decolorize->cool No hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Water vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Experimental workflow for recrystallization.

References

Technical Support Center: Characterization of trans-Cyclopentane-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-cyclopentane-1,2-dicarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound derivatives?

A1: The main challenges stem from the stereochemistry of the cyclopentane ring. Key difficulties include:

  • Isomer Separation: The synthesis of 1,2-cyclopentanedicarboxylic acid often results in a mixture of cis and trans diastereomers, which have different physical and chemical properties. Their separation is a critical and often challenging step. The trans isomer itself is a racemate (a mixture of two enantiomers), which requires chiral chromatography for separation.

  • Conformational Complexity: The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "half-chair" forms.[1] This conformational flexibility can lead to complex NMR spectra that are challenging to interpret.

  • Confirmation of Stereochemistry: Unequivocally confirming the trans configuration is crucial, as it dictates the molecule's three-dimensional structure and, consequently, its biological activity and material properties. This typically requires advanced analytical techniques.[1]

  • Analytical Derivatization: The inherent polarity and low volatility of dicarboxylic acids can make them unsuitable for direct analysis by techniques like gas chromatography (GC).[2] Chemical derivatization, such as esterification or silylation, is often necessary, adding extra steps to the workflow.

Q2: Why is the trans isomer often of particular interest in drug development?

A2: The defined three-dimensional arrangement of the carboxylic acid groups in the trans isomer provides a rigid and predictable scaffold. This is highly valuable in drug design for creating molecules that fit specifically into the binding sites of biological targets like enzymes and receptors. For example, this compound is a key intermediate in the synthesis of Gliclazide, an oral anti-diabetic medication.[2] The specific stereochemistry of the trans isomer is essential for the final drug's therapeutic activity.

Q3: What is the key difference in reactivity between cis- and this compound?

A3: A primary difference in reactivity lies in the formation of cyclic anhydrides. The cis-isomer, with both carboxylic acid groups on the same side of the ring, readily forms a cyclic anhydride upon heating. In contrast, the trans-isomer does not form a cyclic anhydride under the same conditions because the carboxyl groups are positioned on opposite sides of the ring, making intramolecular cyclization sterically unfavorable.[1] This difference can be used as a chemical test to distinguish between the isomers.

Q4: Which analytical techniques are essential for the complete characterization of a new this compound derivative?

A4: A combination of techniques is necessary for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure, connectivity, and provide insights into the stereochemistry and conformational dynamics.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns that can help in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): To separate cis and trans isomers and to assess purity. Chiral HPLC is required to separate the enantiomers of the trans isomer.

  • X-ray Crystallography: To provide definitive proof of the solid-state molecular structure, including the relative and absolute stereochemistry.[3]

Troubleshooting Guides

Chromatographic Separation Issues

Q: My HPLC analysis of a reaction mixture shows two closely eluting peaks. How can I confirm if they are the cis and trans isomers?

A: This is a common scenario. Here’s a systematic approach to confirm the identity of the peaks:

  • Spiking: If you have a pure standard of either the cis or trans isomer, "spike" your sample by adding a small amount of the standard and re-running the HPLC. The peak that increases in area corresponds to that isomer.

  • Collect Fractions and Analyze by NMR: If standards are unavailable, you can collect the fractions corresponding to each peak from the HPLC, remove the solvent, and analyze each fraction by ¹H NMR. The cis and trans isomers will have distinct patterns of chemical shifts and coupling constants due to their different symmetries and spatial arrangements.

  • Method Optimization: The resolution between the cis and trans isomers can often be improved by adjusting the HPLC method.[4]

    • Mobile Phase Composition: Vary the ratio of your solvents. For reverse-phase HPLC, increasing the aqueous component will generally increase retention time and may improve separation.

    • Solvent Type: Switching one of the organic solvents (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

    • Column Chemistry: Using a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) can provide different interactions and improve resolution.

Spectroscopic Characterization Issues

Q: The ¹H NMR spectrum of my purified this compound derivative appears more complex than I expected. Why is this?

A: The complexity often arises from the conformational dynamics of the cyclopentane ring and the resulting magnetic non-equivalence of protons.

  • Ring Puckering: The cyclopentane ring is not flat and rapidly interconverts between different puckered conformations (envelope and half-chair).[1] This can lead to protons that might appear chemically equivalent in a planar drawing being magnetically non-equivalent, resulting in more complex splitting patterns (e.g., multiplets instead of simple triplets or quartets).

  • Diastereotopic Protons: In a chiral molecule like the trans isomer, the two protons on a CH₂ group are often diastereotopic. This means they are in chemically different environments and will have different chemical shifts and will couple to each other, further complicating the spectrum.

  • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium and the appearance of the spectrum. Running the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) may help to resolve overlapping signals.

Q: How can I definitively confirm the trans stereochemistry of my compound using NMR?

A: While X-ray crystallography provides the most definitive proof, NMR can give strong evidence for the trans configuration.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can be used to identify protons that are close to each other in space. For the trans isomer, you would expect to see NOE correlations between protons that are on the same side of the ring, and an absence of NOEs between the protons at C1 and C2.

  • Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C1 and C2 can sometimes provide stereochemical information, although this can be complicated by the conformational flexibility of the cyclopentane ring.

Data Presentation

The following tables provide representative spectroscopic data for this compound and its diethyl ester derivative. Note that exact chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Data

CompoundNucleusChemical Shift (δ, ppm)Description
This compound¹H~12.0Broad singlet, 2H (Carboxylic acid protons)
¹H~3.0 - 3.2Multiplet, 2H (CH-COOH)
¹H~1.8 - 2.2Multiplet, 6H (Ring CH₂)
¹³C~175 - 180Carbonyl (COOH)
¹³C~45 - 50CH-COOH
¹³C~25 - 35Ring CH₂
trans-Diethyl cyclopentane-1,2-dicarboxylate¹H~4.1 - 4.2Quartet, 4H (OCH₂)
¹H~2.9 - 3.1Multiplet, 2H (CH-COOEt)
¹H~1.7 - 2.1Multiplet, 6H (Ring CH₂)
¹H~1.2 - 1.3Triplet, 6H (CH₃)
¹³C~170 - 175Carbonyl (C=O)
¹³C~60 - 62OCH₂
¹³C~46 - 51CH-COOEt
¹³C~24 - 34Ring CH₂
¹³C~14 - 15CH₃

Table 2: Representative Mass Spectrometry Fragmentation Data for Diethyl Ester

m/z ValuePossible Fragment IonInterpretation
214[M]⁺Molecular ion of the diethyl ester
169[M - OCH₂CH₃]⁺Loss of an ethoxy group
141[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl group
113[M - COOCH₂CH₃ - C₂H₄]⁺Further fragmentation

Experimental Protocols

Protocol 1: HPLC Separation of cis and trans Isomers

This protocol is a general guideline for the separation of dicarboxylic acid isomers using reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (or acetonitrile) and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Methanol

  • Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The trans isomer is generally less polar than the cis isomer and is therefore expected to have a longer retention time in reverse-phase HPLC.

Protocol 2: Derivatization to Methyl Esters for GC-MS Analysis

This protocol describes the conversion of the dicarboxylic acid to its more volatile methyl ester for GC-MS analysis.

  • Reagents: Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or anhydrous HCl in methanol.

  • Procedure: a. Accurately weigh approximately 1-2 mg of the dicarboxylic acid sample into a reaction vial. b. Add 1 mL of BF₃-MeOH solution. c. Tightly cap the vial and heat at 60-80°C for 30 minutes. d. Cool the vial to room temperature. e. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. f. Vortex the mixture vigorously for 1 minute. g. Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for GC-MS analysis.

Protocol 3: Growing Crystals for X-ray Crystallography

Growing single crystals suitable for X-ray diffraction is often a trial-and-error process. Slow evaporation is a common starting method for small organic molecules.

  • Purity: The compound must be highly pure. Recrystallize or chromatograph the sample until it appears as a single spot on TLC or a single peak in HPLC.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. If it is too soluble, it may not crystallize, and if it is too insoluble, it will precipitate as a powder. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used for vapor diffusion or liquid-liquid diffusion methods.

  • Slow Evaporation Method: a. Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial. b. Loosely cover the vial (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent. c. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. d. Monitor for the formation of well-defined single crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_derivatization Optional Derivatization start Crude Product (cis/trans mixture) purification Chromatography (HPLC) or Fractional Crystallization start->purification trans_isomer Isolated trans-Isomer purification->trans_isomer xray X-ray Crystallography (Requires Crystals) purification->xray If crystals form nmr NMR Spectroscopy (¹H, ¹³C, NOESY) trans_isomer->nmr ms Mass Spectrometry (Confirm MW) trans_isomer->ms purity_check Purity Analysis (HPLC/GC) trans_isomer->purity_check esterification Esterification for GC-MS trans_isomer->esterification gcms GC-MS Analysis esterification->gcms

Caption: Experimental workflow for the purification and characterization of this compound.

gliclazide_pathway cluster_cell Pancreatic β-Cell Gliclazide Gliclazide (Sulfonylurea Drug) SUR1 Sulfonylurea Receptor 1 (SUR1) Gliclazide->SUR1 Binds to K_ATP ATP-sensitive K⁺ Channel (K_ATP) SUR1->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization K⁺ efflux ↓ Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_release Insulin Release into Bloodstream Insulin_exocytosis->Insulin_release Glucose_lowering Lowered Blood Glucose Insulin_release->Glucose_lowering

Caption: Signaling pathway for the mechanism of action of Gliclazide, a derivative of this compound.[5][6][7]

References

Validation & Comparative

A Comparative Analysis of cis- and trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals detailing the distinct physicochemical properties and reactivities of the geometric isomers of cyclopentane-1,2-dicarboxylic acid.

The seemingly subtle difference in the spatial arrangement of the carboxyl groups in cis- and trans-cyclopentane-1,2-dicarboxylic acid imparts significant variations in their physical properties and chemical behaviors. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed methodologies, to aid in their application in research and development.

Stereochemistry and Structural Differences

The core distinction between the cis- and trans- isomers lies in their stereochemistry. In the cis-isomer, both carboxylic acid groups are positioned on the same side of the cyclopentane ring. This configuration results in a meso compound, which is achiral despite the presence of stereocenters due to an internal plane of symmetry[1]. Conversely, the trans-isomer has its carboxylic acid groups on opposite sides of the ring, leading to a chiral molecule that exists as a pair of enantiomers[1]. This fundamental structural difference is the primary determinant of their distinct properties.

Physical Properties: A Tabulated Comparison

The physical properties of the two isomers show clear distinctions, particularly in their melting points and acidity. The higher melting point of the trans-isomer can be attributed to more efficient crystal packing due to its more symmetrical structure.

Propertycis-Cyclopentane-1,2-dicarboxylic acidThis compound
Melting Point 132-136 °C163-165 °C[2][3]
Boiling Point 378.6 °C at 760 mmHg46-49 °C at 110 Torr
pKa1 4.43 (at 25 °C)[4]Not explicitly found
pKa2 6.67 (at 25 °C)[4]Not explicitly found
Water Solubility Moderately solubleSoluble in polar solvents like water and alcohols[5]

Chemical Reactivity: The Anhydride Formation

A significant chemical distinction between the two isomers is their behavior upon heating. The cis-isomer, with its proximate carboxylic acid groups, readily undergoes intramolecular dehydration to form a cyclic anhydride. The trans-isomer, however, is unable to form a monomeric anhydride due to the large spatial separation of its carboxyl groups[1]. This differential reactivity provides a classical method for their separation.

Anhydride_Formation cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-Cyclopentane-1,2-dicarboxylic acid cis_anhydride cis-Cyclopentane-1,2-dicarboxylic anhydride cis->cis_anhydride Heat (-H₂O) trans This compound no_reaction No Monomeric Anhydride Formation trans->no_reaction Heat

Figure 1. Reaction scheme illustrating the differential reactivity of cis- and this compound upon heating.

Experimental Protocols

Determination of Melting Point

Objective: To accurately determine the melting point range of the solid organic compound.

Methodology: The melting point can be determined using a capillary tube method with an oil bath or a melting point apparatus[6].

  • Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in a calibrated melting point apparatus.

  • Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached[6].

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the dicarboxylic acids.

Methodology: This procedure involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

  • Solution Preparation: A known concentration of the dicarboxylic acid is prepared in deionized water. A standard solution of sodium hydroxide (e.g., 0.1 M) is also prepared and standardized.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the acid solution. The solution is stirred continuously with a magnetic stirrer.

  • Titration: The sodium hydroxide solution is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2[7][8].

Determination of Aqueous Solubility

Objective: To determine the solubility of the compound in water at a specific temperature.

Methodology: The shake-flask method is a common technique for determining solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear, saturated solution is determined by a suitable analytical method. For an acidic compound, this can be achieved by titrating a known volume of the filtrate with a standardized solution of a strong base.

Experimental_Workflow cluster_MP Melting Point Determination cluster_pKa pKa Determination cluster_Sol Solubility Determination MP1 Sample Preparation (Powder & Pack) MP2 Apparatus Setup (Capillary & Thermometer) MP1->MP2 MP3 Gradual Heating MP2->MP3 MP4 Record Melting Range MP3->MP4 pKa1 Solution Preparation (Acid & Base) pKa2 Potentiometric Titration (pH Monitoring) pKa1->pKa2 pKa3 Data Analysis (Titration Curve) pKa2->pKa3 pKa4 Determine pKa at Half-Equivalence Points pKa3->pKa4 Sol1 Equilibration (Excess solid in water) Sol2 Separation (Filtration/Centrifugation) Sol1->Sol2 Sol3 Quantification (Titration of filtrate) Sol2->Sol3

Figure 2. A generalized workflow for the experimental determination of key physical properties.

References

A Comparative Guide to the Validation of Analytical Methods for trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the validation of methods for trans-Cyclopentane-1,2-dicarboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is a critical decision in the process of drug development and research, directly impacting data quality, reliability, and regulatory compliance. This document outlines the key validation parameters for each method, supported by representative experimental data, and provides detailed experimental protocols to guide the user in establishing a validated analytical procedure.

Method Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and versatile technique for the analysis of non-volatile compounds like dicarboxylic acids. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity; however, it necessitates a derivatization step to convert the non-volatile dicarboxylic acid into a volatile derivative. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, often providing the lowest limits of detection, sometimes enhanced by derivatization.

The following table summarizes the key performance characteristics of these analytical methods for the analysis of dicarboxylic acids.

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Linearity (r²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Limit of Detection (LOD) ng - µg/mLpg - ng/mLfg - pg/mL
Limit of Quantification (LOQ) ng - µg/mLpg - ng/mLfg - pg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct analysis of this compound without the need for derivatization.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and a suitable organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of the analyte. Esterification to form methyl or ethyl esters is a common approach.

1. Derivatization (Esterification):

  • To the dried sample or standard, add a solution of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester derivative with an organic solvent (e.g., hexane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate to the desired volume.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity, a derivatization strategy can be employed to improve ionization efficiency.

1. Derivatization (e.g., with 2-picolylamine):

  • To the dried sample or standard, add a solution of 2-picolylamine and a coupling agent (e.g., 2-dimethylamino-N,N-dimethyl-2H-benzotriazol-1-yl)methaniminium hexafluorophosphate) in a suitable solvent like dimethylformamide.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction and dilute the sample with the initial mobile phase.

2. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the derivatized analyte.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Documentation Documentation & Implementation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validation_Protocol Prepare Validation Protocol Develop_Method->Validation_Protocol Execute_Experiments Execute Validation Experiments Validation_Protocol->Execute_Experiments Specificity Specificity Execute_Experiments->Specificity Accuracy Accuracy Execute_Experiments->Accuracy LOD_LOQ LOD & LOQ Execute_Experiments->LOD_LOQ Validation_Report Prepare Validation Report Linearity Linearity & Range Precision Precision (Repeatability, Intermediate) Robustness Robustness SOP_Generation Generate Standard Operating Procedure (SOP) Validation_Report->SOP_Generation Routine_Use Implement for Routine Use SOP_Generation->Routine_Use Execute_experiments Execute_experiments

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HPLC-UV, GC-MS, and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. HPLC-UV offers a more direct analysis without the need for derivatization, which can simplify sample preparation. On the other hand, GC-MS and LC-MS/MS, despite requiring a derivatization step in the case of GC-MS or for enhanced sensitivity in LC-MS/MS, generally provide superior sensitivity and selectivity, making them ideal for trace-level analysis. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte and the complexity of the sample matrix.

A Comparative Study of Trans-Cyclopentane-1,2-dicarboxylic Acid and Other Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of trans-Cyclopentane-1,2-dicarboxylic acid alongside a selection of other common dicarboxylic acids. The objective is to furnish researchers, scientists, and drug development professionals with a detailed reference for evaluating these compounds based on their physicochemical properties, impact on polymer characteristics, and established experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a dicarboxylic acid, such as its molecular structure, acidity (pKa), and solubility, are critical determinants of its behavior in various applications, from polymerization reactions to formulation development.

This compound is a cyclic dicarboxylic acid with the two carboxyl groups in a trans configuration on a cyclopentane ring.[1][2] This stereochemistry influences its physical and chemical properties, including its solubility in polar solvents like water and alcohols.[3] It is typically a white, crystalline solid at room temperature.[3]

The acidity of dicarboxylic acids is defined by two dissociation constants, pKa1 and pKa2. The first dissociation is generally more favorable due to the electron-withdrawing effect of the second carboxyl group.[4] The proximity and orientation of the two carboxyl groups, as well as the overall molecular structure, influence these values.

The solubility of dicarboxylic acids is a balance between the polar carboxyl groups, which can form hydrogen bonds with water, and the nonpolar hydrocarbon portion of the molecule.[5] Shorter-chain dicarboxylic acids are generally more soluble in water.[4]

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids

Dicarboxylic AcidChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa1pKa2Water Solubility ( g/100 mL)
This compound C₇H₁₀O₄158.15163-165[6]3.96[6]5.85[6]Soluble in water[3]
Succinic AcidC₄H₆O₄118.09185-190[3]4.21[3]5.648.3 at 25 °C
Glutaric AcidC₅H₈O₄132.1295-984.345.2763.9 at 20 °C[7]
Adipic AcidC₆H₁₀O₄146.14151-1544.41[8]5.41[8]2.4 at 25 °C[8]
Pimelic AcidC₇H₁₂O₄160.17103-105[9]4.51[10]5.425.0 at 20 °C[10]
Maleic AcidC₄H₄O₄116.07130-139[3]1.9[2]6.07[2]78.8 at 25 °C
Phthalic AcidC₈H₆O₄166.13206-208[3]2.89[11]5.51[11]0.6 at 25 °C[3]

Note: Solubility data can vary with temperature and experimental conditions.

Impact on Polymer Properties

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides, where their structure directly influences the properties of the resulting polymer.[3][12] The rigidity or flexibility of the dicarboxylic acid backbone, as well as its stereochemistry, can affect the thermal stability, mechanical strength, and crystallinity of the polymer.[6]

For instance, aromatic dicarboxylic acids like terephthalic acid (an isomer of phthalic acid) are used to produce high-strength, high-performance polyesters such as polyethylene terephthalate (PET) due to the rigidity of the benzene ring.[13] Aliphatic dicarboxylic acids, on the other hand, can impart more flexibility to the polymer chain. The use of this compound in polymer synthesis can introduce a rigid, cyclic structure, potentially influencing the thermal and mechanical properties of the resulting polymer.

Table 2: Comparative Thermal and Mechanical Properties of Polyesters from Selected Dicarboxylic Acids

Dicarboxylic Acid ComponentDiol ComponentPolymer NameGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)
Succinic Acid1,4-ButanediolPoly(butylene succinate) (PBS)~ -32[14]~ 115[14]~ 35-45
Adipic Acid1,4-ButanediolPoly(butylene adipate) (PBA)~ -60~ 55-65~ 20-30
Adipic AcidEthylene GlycolPoly(ethylene adipate) (PEA)-50-13.2
Terephthalic Acid (isomer of Phthalic Acid)Ethylene GlycolPoly(ethylene terephthalate) (PET)~ 70-80[15]~ 250-260[15]~ 50-75

Note: Polymer properties are highly dependent on molecular weight, processing conditions, and the specific diol used in polymerization.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

This method provides a precise determination of the acid dissociation constants.

Materials:

  • Dicarboxylic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 100-200 mg of the dicarboxylic acid and dissolve it in 50 mL of deionized water in a beaker. If solubility is low, a co-solvent like ethanol may be used, and the pKa value should be noted as being in that specific solvent mixture.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Fill the buret with the standardized 0.1 M NaOH solution.

  • Begin stirring the dicarboxylic acid solution and record the initial pH.

  • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the two equivalence points, which will be indicated by sharp increases in pH.

  • Plot a graph of pH versus the volume of NaOH added.

  • The pKa1 is the pH at the half-equivalence point of the first proton dissociation, and the pKa2 is the pH at the half-equivalence point of the second proton dissociation. These points can be determined from the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a specific solvent.

Materials:

  • Dicarboxylic acid sample

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add an excess amount of the dicarboxylic acid to a known volume of water in a flask.

  • Seal the flask and place it in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the saturated solution to a known concentration.

  • Analyze the concentration of the dicarboxylic acid in the diluted solution using a suitable analytical method, such as HPLC-UV or titration.

  • Calculate the original concentration of the saturated solution, which represents the solubility of the dicarboxylic acid at that temperature.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[7][8]

G Synthesis of this compound via Favorskii Rearrangement A 6-bromo-cyclohexanone-2-ethyl formate C Favorskii Rearrangement A->C Reacts with B Alkali Solution (e.g., KOH) B->C In presence of D Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester C->D Yields F This compound D->F Hydrolyzed by E Acid Hydrolysis (e.g., H2SO4, 100-160 °C) E->F

Synthesis of this compound.
Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative analysis of dicarboxylic acids is presented below.

G Experimental Workflow for Comparative Analysis of Dicarboxylic Acids cluster_0 Sample Preparation & Characterization cluster_1 Polymer Synthesis & Characterization cluster_2 Data Analysis & Comparison A Dicarboxylic Acid Samples (this compound & others) B Physicochemical Property Determination - pKa (Titration) - Solubility (Shake-Flask) - Melting Point A->B C Polymerization with Diol A->C E Data Compilation in Tables B->E D Polymer Characterization - Thermal Properties (DSC, TGA) - Mechanical Properties (Tensile Testing) C->D D->E F Comparative Analysis Report E->F

Workflow for comparative analysis of dicarboxylic acids.

References

Performance of trans-Cyclopentane-1,2-dicarboxylic Acid-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. While not a catalyst in its own right, trans-cyclopentane-1,2-dicarboxylic acid serves as a crucial chiral precursor for the synthesis of trans-1,2-diaminocyclopentane (DACP), a versatile scaffold for a variety of highly effective chiral ligands and organocatalysts. This guide provides a comparative overview of the performance of DACP-derived catalysts in key asymmetric transformations, supported by experimental data and detailed methodologies.

From Dicarboxylic Acid to Chiral Diamine: The Synthetic Pathway

The journey from the readily available this compound to the catalytically relevant trans-1,2-diaminocyclopentane is a well-established synthetic route. A common method involves a double Curtius rearrangement, a reliable transformation that converts carboxylic acids to amines.

Synthesis_Pathway This compound This compound Diacyl chloride Diacyl chloride This compound->Diacyl chloride SOCl₂ or (COCl)₂ Diacyl azide Diacyl azide Diacyl chloride->Diacyl azide NaN₃ Diisocyanate Diisocyanate Diacyl azide->Diisocyanate Heat (Curtius Rearrangement) trans-1,2-Diaminocyclopentane (DACP) trans-1,2-Diaminocyclopentane (DACP) Diisocyanate->trans-1,2-Diaminocyclopentane (DACP) Acid or Base Hydrolysis experimental_workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_analysis Work-up and Analysis A Charge pressure vessel with Ru-catalyst B Add acetophenone and 2-propanol A->B C Add K-tert-butoxide solution B->C D Seal and purge with H₂ C->D E Stir under H₂ pressure at constant temperature D->E F Depressurize and remove solvent E->F G Determine conversion (NMR/GC) F->G H Determine enantiomeric excess (chiral HPLC/GC) G->H michael_addition_cycle Catalyst Chiral Diamine Catalyst Intermediate1 Activated Nucleophile Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Electrophile Catalyst->Intermediate2 H-bonding Nucleophile Nucleophile (e.g., malonate) Nucleophile->Intermediate1 Electrophile Electrophile (e.g., nitroalkene) Electrophile->Intermediate2 TransitionState Ternary Transition State Intermediate1->TransitionState Intermediate2->TransitionState Product_Catalyst_Complex Product-Catalyst Complex TransitionState->Product_Catalyst_Complex C-C bond formation Product_Catalyst_Complex->Catalyst Catalyst regeneration Product Chiral Product Product_Catalyst_Complex->Product

Determining the Absolute Configuration of trans-Cyclopentane-1,2-dicarboxylic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of established experimental methods for confirming the absolute configuration of the enantiomers of trans-cyclopentane-1,2-dicarboxylic acid, a chiral dicarboxylic acid with applications in asymmetric synthesis and as a building block for pharmaceuticals.

This compound is a chiral molecule that exists as a pair of enantiomers: (1R,2R)-cyclopentane-1,2-dicarboxylic acid and (1S,2S)-cyclopentane-1,2-dicarboxylic acid. The confirmation of the absolute spatial arrangement of the carboxyl groups is paramount for its application in stereospecific reactions and the development of chiral drugs. This guide explores the primary analytical techniques employed for this purpose: X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy.

Comparison of Experimental Methods

The selection of an appropriate method for determining the absolute configuration depends on factors such as the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key aspects of the most common techniques.

MethodSample RequirementPrincipleKey Parameter(s)AdvantagesLimitations
X-ray Crystallography Single crystal of an enantiopure compound or a diastereomeric saltAnomalous dispersion of X-rays by atomsFlack ParameterProvides unambiguous and definitive absolute configurationCrystal growth can be challenging; requires a heavy atom for reliable results with light-atom molecules
Circular Dichroism (CD) Enantiopure sample in solutionDifferential absorption of left and right circularly polarized lightSign and intensity of Cotton effectsRequires small sample amounts; sensitive to stereochemistryRequires a chromophore near the stereocenter; interpretation can be complex without reference data or theoretical calculations
Vibrational Circular Dichroism (VCD) Enantiopure sample in solutionDifferential absorption of left and right circularly polarized infrared lightSign and intensity of VCD bandsApplicable to a wide range of molecules, including those without UV-Vis chromophores; provides detailed structural informationLower sensitivity than electronic CD; requires specialized instrumentation and computational support for interpretation

Experimental Protocols

Chiral Resolution via Diastereomeric Salt Formation

A crucial prerequisite for most methods is the separation of the racemic mixture of this compound into its individual enantiomers. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent.

Protocol:

  • Selection of Resolving Agent: Choose a readily available and enantiomerically pure chiral base, such as (+)-brucine, (R)-(+)-α-methylbenzylamine, or a similar amine.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture with water). Add an equimolar or sub-stoichiometric amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the dicarboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.

  • Extraction: Extract the enantiomerically enriched dicarboxylic acid into an organic solvent and isolate it by evaporation. The optical purity of the resolved enantiomer should be determined using chiral HPLC or by measuring its specific rotation.

G Workflow for Chiral Resolution racemic Racemic trans-Cyclopentane- 1,2-dicarboxylic Acid salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Brucine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble precipitates more_soluble More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble remains acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more enantiomer1 Enantiomer 1 acidification_less->enantiomer1 enantiomer2 Enantiomer 2 acidification_more->enantiomer2

Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining absolute configuration.

Protocol:

  • Crystal Growth: Grow a high-quality single crystal of either an enantiomerically pure this compound or, more commonly, a diastereomeric salt formed with a resolving agent of known absolute configuration. The presence of a heavier atom in the resolving agent can enhance the anomalous dispersion effect.

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry of the molecule.

  • Absolute Configuration Determination: Refine the structural model against the diffraction data, including the anomalous scattering contributions. The Flack parameter is a critical value obtained from the refinement. A value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct. A value close to 1 indicates that the inverted structure is correct.

G X-ray Crystallography Workflow sample Enantiopure Crystal or Diastereomeric Salt Crystal data_collection X-ray Diffraction Data Collection sample->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_parameter Flack Parameter Calculation structure_solution->flack_parameter absolute_config Absolute Configuration Determined flack_parameter->absolute_config G VCD Spectroscopy Workflow cluster_exp Experimental cluster_comp Computational enantiopure_sample Enantiopure Sample in Solution vcd_measurement VCD Spectrum Measurement enantiopure_sample->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search dft_calc DFT Calculations (Geometry, Frequencies, VCD Intensities) conf_search->dft_calc boltzmann_avg Boltzmann Averaging dft_calc->boltzmann_avg calc_spectrum Calculated VCD Spectrum boltzmann_avg->calc_spectrum calc_spectrum->comparison abs_config Absolute Configuration Assigned comparison->abs_config

A Cross-Validation of Experimental and Computational Analyses of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers focusing on the conformational intricacies and physicochemical properties of trans-Cyclopentane-1,2-dicarboxylic acid, highlighting the synergy between experimental data and computational modeling.

This guide provides a detailed comparison of experimental findings and computational predictions for this compound. The spatial arrangement of the carboxylic acid groups in this molecule introduces significant conformational complexity, making it an excellent case study for the cross-validation of theoretical and empirical approaches in chemical research.

Data Presentation: Experimental vs. Computational Insights

The properties of this compound have been elucidated through both laboratory experiments and computational simulations. Below is a summary of key data points from both domains.

Table 1: Summary of Experimental Data

PropertyExperimental Value/ObservationMethod
Molecular Weight 158.15 g/mol [1]Mass Spectrometry
Melting Point 163-165 °C[2][3]Capillary Melting Point
Physical Appearance White crystalline solid[4]Visual Inspection
Solubility Soluble in polar solvents like water and alcohols[4]Solubility Tests
Conformation Dynamic equilibrium between puckered conformations (envelope and half-chair)[5]NMR Spectroscopy[5]
Crystal Structure Dominated by intermolecular hydrogen bonds, typically forming hydrogen-bonded dimers[5]X-ray Crystallography

Table 2: Summary of Computational Predictions

Computational AspectPredicted Outcome/InsightCommon Methodologies
Stable Conformations The cyclopentane ring exists in non-planar puckered conformations, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms. The trans-dicarboxylic acid substitution influences the energetic preference for specific puckered states.[5]Density Functional Theory (DFT), Molecular Mechanics (MM)[6]
Hydrogen Bonding Quantum chemical calculations can provide detailed information on the bond lengths, angles, and energies of intermolecular hydrogen bonds that characterize the solid state.[5]DFT
Reaction Energetics While the trans-isomer does not readily form a cyclic anhydride due to the large distance between carboxyl groups, computational methods can map the energy profiles of other reactions involving the carboxyl groups.[5]DFT
Spectroscopic Properties Theoretical calculations can predict NMR chemical shifts to aid in the interpretation of experimental spectra.DFT, Ab initio methods

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the Favorskii rearrangement.[7]

  • Favorskii Rearrangement: 6-bromo-cyclohexanone-2-ethyl formate is treated with an alkali solution (e.g., 2.5M potassium hydroxide or sodium hydroxide) to induce a Favorskii rearrangement, yielding cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.[7]

  • Extraction: The resulting ester is extracted from the reaction mixture.[7]

  • Hydrolysis: The extracted ester is then hydrolyzed in an excess of a strong acid solution (e.g., 35-80% sulfuric acid or hydrochloric acid) at a temperature of 100-160°C for 1-3 hours.[7]

  • Crystallization and Purification: Upon cooling the acidic solution, crude this compound precipitates. The crude product can be further purified by recrystallization from water.[7]

Characterization Methods

Spectroscopic techniques are essential for confirming the structure and elucidating the conformational dynamics of the molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment and their spatial relationships, which is crucial for determining the relative stereochemistry of the carboxylic acid groups and analyzing the ring puckering.

    • ¹³C NMR: Used to confirm the carbon framework of the molecule.[5]

  • Infrared (IR) Spectroscopy: Allows for the identification of key functional groups, particularly the characteristic C=O and O-H stretching vibrations of the carboxylic acid moieties.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to analyze its fragmentation patterns.

Visualization of Conformational Dynamics

The cyclopentane ring in this compound is not planar and exists in a dynamic equilibrium between various puckered conformations, with the envelope and half-chair forms being the most significant.[5] Computational studies help to elucidate the energetic landscape of these conformations.

G cluster_conformations Conformational Equilibrium cluster_substituents Substituent Influence A Envelope Conformation (Cs symmetry) B Half-Chair Conformation (C2 symmetry) A->B Energy Barrier C trans-Dicarboxylic Acid Groups C->A Influences Preference C->B Influences Preference

Caption: Conformational equilibrium of this compound.

Conclusion

The study of this compound demonstrates the powerful synergy between experimental and computational chemistry. While experimental techniques provide tangible data on the physical and chemical properties of the molecule, computational methods offer a deeper understanding of its conformational preferences and the energetic factors governing its behavior. The close agreement between experimental observations and theoretical predictions for the puckered conformations of the cyclopentane ring validates the accuracy of current computational models and enhances our ability to predict the properties of complex cyclic systems. This integrated approach is invaluable for the rational design of molecules with specific three-dimensional structures and functionalities in fields such as drug development and materials science.

References

A Comparative Benchmarking Guide to the Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to trans-cyclopentane-1,2-dicarboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anti-diabetic drug Gliclazide. The following sections detail various synthetic methodologies, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Synthesis Methods

The table below summarizes the key performance indicators for the primary synthesis methods of this compound and related dicarboxylic acids.

MethodStarting Material(s)Key ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Favorskii Rearrangement 6-bromo-cyclohexanone-2-ethyl formateKOH or NaOH, H₂SO₄ or HClModerate to High (estimated)>10 hoursDirect synthesis of the trans-isomer, potentially cost-effective.Multi-step process, requires careful control of reaction conditions.
Isomerization of cis-acid cis-cyclopentane-1,2-dicarboxylic acidConcentrated HClHigh (estimated)~1 hourSimple procedure if the cis-isomer is readily available.Requires high temperature and pressure in a sealed vessel.
Oxidative Cleavage of Norbornene NorborneneRuCl₃, NaIO₄75-95% (for cis-isomer)~48 hoursHigh yield and stereospecific for the cis-isomer.Use of expensive and toxic ruthenium catalyst, produces the cis-isomer which requires a subsequent isomerization step.
Dieckmann Condensation Diethyl pimelateSodium ethoxide, Acid/BaseModerateMulti-step, variableGood for forming the five-membered ring from acyclic precursors.Multi-step process involving cyclization, hydrolysis, and decarboxylation; may not be stereoselective for the trans-isomer.
Perkin Alicyclic Synthesis Diethyl malonate, 1,3-dihalopropaneSodium ethoxide, Strong baseModerateMulti-step, variableUtilizes readily available starting materials.Potential for side reactions and lower overall yield; may not be stereoselective.

Featured Synthesis Method: Favorskii Rearrangement

The Favorskii rearrangement offers a direct pathway to this compound through a ring contraction of a substituted cyclohexanone. This method is advantageous for its potential to directly yield the desired trans stereoisomer.

Experimental Workflow

cluster_0 Favorskii Rearrangement start 6-bromo-cyclohexanone-2-ethyl formate rearrangement Favorskii Rearrangement (KOH or NaOH solution) start->rearrangement extraction Extraction of cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester rearrangement->extraction hydrolysis Hydrolysis (Excess H₂SO₄ or HCl, 100-160°C) extraction->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via Favorskii rearrangement.

Experimental Protocol

A detailed protocol for the synthesis of this compound via the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate is outlined below.[1]

Step 1: Favorskii Rearrangement

  • Prepare an alkaline solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) with a concentration ranging from 0.5M to 3M. The optimal concentration is reported to be 2.5M.[1]

  • React 6-bromo-cyclohexanone-2-ethyl formate with the alkaline solution to induce the Favorskii rearrangement.

Step 2: Extraction

  • Following the rearrangement, extract the resulting product, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, from the reaction mixture.

Step 3: Hydrolysis

  • Hydrolyze the extracted ester in an excess of sulfuric acid (35%-80% by weight) or hydrochloric acid solution. The acid consumption should be 2-8 times that of the reactant.[1]

  • Maintain the reaction temperature between 100°C and 160°C for 1 to 3 hours.[1]

  • Upon cooling the mother liquor, the crude this compound will precipitate.

Step 4: Purification

  • The crude product can be further purified by recrystallization from water.

Alternative Method 1: Isomerization of cis-cyclopentane-1,2-dicarboxylic acid

For laboratories where the cis-isomer of cyclopentane-1,2-dicarboxylic acid is readily available, isomerization to the trans-isomer presents a straightforward alternative.

Logical Relationship

cluster_1 Isomerization Process start cis-cyclopentane-1,2-dicarboxylic acid conditions Heating in concentrated HCl (180°C, 1 hour, sealed vessel) start->conditions product This compound conditions->product

Caption: Isomerization of the cis- to the trans-isomer.

Experimental Protocol

The conversion of cis-cyclopentane-1,2-dicarboxylic acid to the trans-isomer can be achieved under harsh reaction conditions.[1]

  • Place cis-cyclopentane-1,2-dicarboxylic acid in a sealed reaction vessel with concentrated hydrochloric acid.

  • Heat the mixture to 180°C for 1 hour.[1]

  • After cooling, the trans-isomer can be isolated and purified.

Alternative Method 2: Dieckmann Condensation

The Dieckmann condensation is a classical method for the formation of five- and six-membered rings and can be adapted for the synthesis of cyclopentane-1,2-dicarboxylic acid from an acyclic precursor.

Experimental Workflow

cluster_2 Dieckmann Condensation Pathway start Diethyl pimelate cyclization Intramolecular Cyclization (Sodium ethoxide) start->cyclization hydrolysis Hydrolysis (Aqueous acid or base) cyclization->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product Cyclopentane-1,2-dicarboxylic acid decarboxylation->product

Caption: A general workflow for synthesizing cyclopentane dicarboxylic acid via Dieckmann condensation.

Experimental Protocol

The synthesis of a cyclopentane dicarboxylic acid via Dieckmann condensation involves the following general steps:

  • Cyclization: React diethyl pimelate with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene to induce intramolecular cyclization, forming a β-keto ester.

  • Hydrolysis: Hydrolyze the resulting cyclic β-keto ester using a strong acid or base.

  • Decarboxylation: Acidify the reaction mixture and heat to promote decarboxylation, yielding the dicarboxylic acid. It is important to note that this method may produce a mixture of cis and trans isomers.

Conclusion

The selection of a synthetic route for this compound is a critical decision for researchers and drug development professionals. The Favorskii rearrangement presents a direct and potentially industrially scalable method for obtaining the desired trans-isomer. For situations where the cis-isomer is readily available, a high-temperature acid-catalyzed isomerization offers a simpler, albeit more forceful, alternative. Other classical methods like the Dieckmann condensation and Perkin alicyclic synthesis provide pathways from acyclic precursors but may lack the stereoselectivity and efficiency of the more direct routes. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale, cost considerations, and the specific stereochemical requirements of the final product.

References

literature review of the applications of trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of trans-Cyclopentane-1,2-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile, chiral building block with a growing number of applications in organic synthesis, drug development, and materials science. Its rigid, five-membered ring and the stereochemistry of its two carboxylic acid groups make it a valuable precursor for a variety of complex molecules. This guide provides a comparative overview of its primary applications, with a focus on its role in the synthesis of the antidiabetic drug Gliclazide, its potential as a scaffold for histone deacetylase (HDAC) inhibitors, its use in asymmetric synthesis, and its applications in the development of polymers and metal-organic frameworks (MOFs).

Intermediate in the Synthesis of Gliclazide

A significant industrial application of cyclopentane-1,2-dicarboxylic acid derivatives is in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes.[1] The cyclopentane core is a key structural feature of the drug.

Comparative Analysis of Synthetic Routes

While several synthetic routes to Gliclazide exist, many start from derivatives of cyclopentane-1,2-dicarboxylic acid. Below is a comparison of two approaches.

Starting MaterialKey IntermediatesOverall Yield (%)Reference
Cyclopentane-1,2-dicarboxylic acid1,2-Bis(hydroxymethyl)cyclopentane, 1,2-Bis(bromomethyl)cyclopentane71.9[2]
1,2-Cyclopentanedicarboxylic anhydrideN-amino-1,2-cyclohexane dicarboximide, Hexahydro-2-cyclopenta[c]pyrrolamine~68.1[3]
Experimental Protocols

Synthesis of Gliclazide from this compound

A newer synthetic route starting directly from cyclopentane-1,2-dicarboxylic acid has been developed with a high overall yield.[2]

  • Esterification: Cyclopentane-1,2-dicarboxylic acid is esterified.

  • Reduction: The resulting ester is reduced to yield 1,2-bis(hydroxymethyl)cyclopentane.

  • Bromination: The diol is then brominated using phosphorus tribromide to give 1,2-bis(bromomethyl)cyclopentane.

  • Condensation: In a parallel step, p-toluene sulfonylurea is reacted with hydrazine hydrate to produce 1-amino-3-(p-tolysulfonyl)urea.

  • Final Condensation: Gliclazide is obtained by the condensation of 1,2-bis(bromomethyl)cyclopentane and 1-amino-3-(p-tolysulfonyl)urea.

Synthesis of Gliclazide from 1,2-Cyclopentanedicarboxylic Anhydride

This established method involves the following key steps[3]:

  • Hydrazinolysis: 1,2-Cyclopentanedicarboxylic anhydride is reacted with 80% hydrazine hydrate in refluxing methanol for 6 hours (molar ratio of 1.1:1 hydrazine hydrate to anhydride). The product, N-amino-1,2-cyclohexanedicarboximide, is obtained with a yield of 87.7%.

  • Reduction: The dicarboximide is reduced using potassium borohydride (KBH4) and aluminum chloride (AlCl3) in a 1:2.5:1 molar ratio in THF. The reaction is refluxed for 7 hours, yielding the bicyclic amine intermediate with a 78.5% yield.

  • Condensation: The intermediate amine is condensed with p-toluenesulfonyl urea (in a 1:1.05 molar ratio) in refluxing toluene and DMF for 2 hours. The final product, Gliclazide, is obtained after crystallization with a yield of 87.2%.

Synthesis Workflow for Gliclazide

Gliclazide_Synthesis cluster_0 Route 1: From this compound cluster_1 Route 2: From Anhydride cluster_2 Common Final Steps A trans-Cyclopentane- 1,2-dicarboxylic acid B 1,2-Bis(hydroxymethyl) -cyclopentane A->B Esterification & Reduction C 1,2-Bis(bromomethyl) -cyclopentane B->C Bromination I Gliclazide C->I Condensation D 1,2-Cyclopentane- dicarboxylic anhydride E N-amino-1,2-cyclohexane dicarboximide D->E Hydrazinolysis F Hexahydro-2-cyclopenta [c]pyrrolamine E->F Reduction F->I Condensation G p-Toluenesulfonyl urea H 1-amino-3-(p-tolysulfonyl) -urea G->H Condensation with hydrazine hydrate H->I (from Route 1 intermediate)

Comparative synthetic pathways to Gliclazide.

Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them an important target for drug development.[4] The development of HDAC inhibitors (HDACis) is a promising area of cancer therapy.[5]

While specific derivatives of this compound as HDAC inhibitors are not yet widely reported in the literature, the cyclopentane scaffold is of interest in medicinal chemistry for its conformational rigidity and potential for stereochemical diversity.

Comparative Analysis of Representative HDAC Inhibitors

To provide a context for the potential of cyclopentane-based HDACis, the following table compares the inhibitory activity (IC50) of several known HDAC inhibitors against different HDAC isoforms.

InhibitorClass of InhibitorHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (µM)Reference
SAHA (Vorinostat) Pan-HDACi (Hydroxamate)30----[6]
Compound 23 Selective HDACi16.1----[6]
Compound 24 Selective HDACi---10.2-[6]
PCI-34051 Selective HDAC8i4000--29000.01[7]
Compound 5 Selective HDAC1/2i440370---[4]
HDAC Signaling Pathway in Cancer

HDACs deacetylate histone and non-histone proteins, leading to chromatin condensation and repression of tumor suppressor genes. HDAC inhibitors reverse this process, leading to cell cycle arrest and apoptosis.[8]

HDAC_Pathway cluster_0 Gene Expression Regulation cluster_1 Cancer Cell Effects cluster_2 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) Ac Acetylation HAT->Ac HDAC Histone Deacetylases (HDACs) Chromatin_closed Condensed Chromatin (Gene Repression) HDAC->Chromatin_closed Chromatin_open Open Chromatin (Gene Transcription) Ac->Chromatin_open Chromatin_open->HDAC Oncogenes Oncogenes Chromatin_open->Oncogenes Activation of TSG Tumor Suppressor Genes Chromatin_closed->TSG Repression of Proliferation Cell Proliferation & Survival TSG->Proliferation Inhibits Apoptosis Apoptosis TSG->Apoptosis Promotes Oncogenes->Proliferation Promotes HDACi HDAC Inhibitors HDACi->HDAC Inhibition

Simplified HDAC signaling pathway in cancer and the point of intervention for HDAC inhibitors.

Asymmetric Synthesis

The chirality of this compound makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed.

Comparative Analysis of Chiral Auxiliaries
Chiral AuxiliaryRepresentative ReactionDiastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Evans' Oxazolidinone Aldol Reaction>99:1>99General Knowledge
Oppolzer's Camphorsultam Aldol Reaction>95:5>98General Knowledge
(R,R)-Pseudoephedrine Alkylation>99:1>99General Knowledge
Menthol Derivatives Aldol ReactionVariable88[9]

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Asymmetric_Synthesis Prochiral Prochiral Substrate Adduct Chiral Adduct Prochiral->Adduct ChiralAux Chiral Auxiliary (e.g., derived from trans-cyclopentane- 1,2-dicarboxylic acid) ChiralAux->Adduct Covalent Attachment Reaction Diastereoselective Reaction Adduct->Reaction Product Enantiomerically Pure Product Reaction->Product Cleavage RecoveredAux Recovered Chiral Auxiliary Reaction->RecoveredAux Cleavage & Recovery

General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Polymer Synthesis

This compound can be used as a monomer in the synthesis of polyesters through condensation polymerization with diols. The properties of the resulting polymer are influenced by the structure of the dicarboxylic acid. Aliphatic dicarboxylic acids, like this compound, generally lead to more flexible polymers with lower melting points compared to those synthesized with aromatic dicarboxylic acids.

Comparative Analysis of Dicarboxylic Acids in Polyester Synthesis

The following table compares the typical properties of polyesters synthesized from different types of dicarboxylic acids.

Dicarboxylic AcidTypeResulting Polyester PropertiesExample Polymer
This compound Cyclic AliphaticExpected to be semi-crystalline with moderate flexibility and thermal stability.-
Adipic Acid Linear AliphaticFlexible, lower melting point.Poly(ethylene adipate)
Terephthalic Acid AromaticRigid, high melting point, high strength.Poly(ethylene terephthalate) (PET)
2,5-Furandicarboxylic acid (FDCA) Bio-based AromaticRigid, good barrier properties, potential PET replacement.Poly(ethylene furanoate) (PEF)
Experimental Protocol for Polyester Synthesis

A general procedure for the synthesis of polyesters via two-step melt polycondensation is as follows[10]:

  • Esterification: A dicarboxylic acid (or its dimethyl ester) and a diol are mixed in a reactor with a catalyst (e.g., a titanium or antimony compound). The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically between 150-220°C. Water or methanol is distilled off as the esterification or transesterification reaction proceeds.

  • Polycondensation: Once the initial reaction is complete, the temperature is raised (typically to 210-280°C) and a vacuum is applied. This facilitates the removal of the diol byproduct and drives the polymerization to a high molecular weight. The reaction is continued until the desired melt viscosity is achieved.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker, such as a dicarboxylic acid, is crucial in determining the structure, pore size, and surface area of the MOF, which in turn dictates its suitability for applications like gas storage and separation.

Comparative Analysis of Dicarboxylic Acid Linkers in MOFs

While there are no extensive reports on MOFs synthesized with this compound, a comparison with other dicarboxylic acid linkers can provide insight into its potential.

Dicarboxylic Acid LinkerMetal IonMOF Name/TypeBET Surface Area (m²/g)Pore Size (nm)Reference
4,4'-Biphenyldicarboxylic acid (BPDC) NiNi-BPDC-MOF311.991-40[11]
2,2'-Bipyridine-4,4'-dicarboxylic acid (H2bpydc) CdJMS-3--
Terephthalic acid (BDC) ZrUiO-66~1200~0.6General Knowledge
Pyromellitic acid Zr-HighMicroporous
Experimental Protocol for MOF Synthesis

A general solvothermal method for the synthesis of MOFs is as follows:

  • Preparation of Solutions: A metal salt (e.g., a nitrate or chloride salt of a transition metal) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The dicarboxylic acid linker is dissolved in a separate portion of the solvent.

  • Reaction: The two solutions are combined in a sealed reaction vessel, often a Teflon-lined autoclave.

  • Heating: The vessel is heated in an oven at a specific temperature (e.g., 80-150°C) for a period of hours to days.

  • Isolation and Activation: After cooling, the crystalline MOF product is collected by filtration, washed with fresh solvent, and then "activated" by heating under vacuum to remove any solvent molecules occupying the pores.

References

Assessing the Novelty of a New trans-Cyclopentane-1,2-dicarboxylic Acid Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel trans-cyclopentane-1,2-dicarboxylic acid derivative, designated as CPD-N, against existing compounds with similar core structures. The objective is to assess its potential novelty and performance in key therapeutic areas where this scaffold has shown promise: Histone Deacetylase (HDAC) inhibition, voltage-gated sodium channel (Nav) blockade, and thromboxane A2 (TP) receptor antagonism.

Introduction to the Scaffold

The this compound core is a rigid scaffold that offers a defined stereochemical presentation of its functional groups. This structural rigidity makes it an attractive starting point for the design of targeted therapeutics.[1] Derivatives of this scaffold are being explored for a variety of therapeutic applications. Notably, amidation of related α-arylated cyclopentane carboxylic acids has yielded potent histone deacetylase (HDAC) inhibitors, and other derivatives are being investigated as voltage-gated sodium channel blockers for the potential treatment of chronic pain.[2]

Comparative Analysis I: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in diseases such as cancer.[3] Several classes of HDAC inhibitors have been developed, with some gaining FDA approval for cancer therapy.[4]

Data Presentation: HDAC Inhibitory Activity

The inhibitory activity of CPD-N was compared against known HDAC inhibitors. The half-maximal inhibitory concentration (IC50) was determined using a fluorometric assay.

CompoundTarget ClassIC50 (nM) vs. Pan-HDACsIC50 (nM) vs. HDAC1IC50 (nM) vs. HDAC6
CPD-N (Hypothetical) I503.0>10,000
Vorinostat (SAHA)Pan~100--
LP340I-3.52-
Compound 19 (Triterpenoid)I & IIb-low µMlow µM
Compound 22 (Imidazopyridine)IIb--low nM

Data for known compounds are sourced from publicly available literature.[3][4][5] Data for CPD-N is hypothetical for comparative purposes.

Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for HDAC inhibitors, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., CPD-N) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin Histones->Chromatin RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin TSG Tumor Suppressor Genes RelaxedChromatin->TSG Accessibility Transcription Gene Transcription TSG->Transcription Proteins Tumor Suppressor Proteins Transcription->Proteins CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Mechanism of HDAC Inhibition
Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound on HDAC enzymes.[3][6]

  • Reagent Preparation : Thaw all reagents on ice. Prepare serial dilutions of the test compound (e.g., CPD-N) in a suitable assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup : In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and diluted recombinant HDAC enzyme.

  • Pre-incubation : Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation : Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Incubation : Mix and incubate the plate at 37°C for 30 minutes.

  • Development : Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well to halt the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement : Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[3][6]

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis II: Voltage-Gated Sodium Channel (Nav) Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as analgesics, anticonvulsants, and antiarrhythmics.[7] A series of novel cyclopentane dicarboxamide sodium channel blockers have been investigated as potential treatments for chronic pain.[2]

Data Presentation: Sodium Channel Blocking Activity

The potency of CPD-N as a Nav1.7 blocker was assessed using automated electrophysiology and compared to other known blockers.

CompoundTarget(s)IC50 (µM) on Nav1.7Selectivity Profile
CPD-N (Hypothetical) Nav1.70.05>100-fold vs. Nav1.2, Nav1.5, hERG
A-803467Nav1.8-Selective for Nav1.8
Furan-based carboxamideNav1.8<0.01>100-fold vs. Nav1.2, Nav1.5, hERG
BPBTS derivativePan-NavPotent-

Data for known compounds are sourced from publicly available literature.[2][8][9] Data for CPD-N is hypothetical for comparative purposes.

Experimental Workflow: Automated Electrophysiology Assay

The following diagram outlines the workflow for assessing sodium channel blockade using an automated patch-clamp system.

Electrophysiology_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis CellCulture Culture cells expressing Nav subtype (e.g., Nav1.7) CellSealing Cells seal over pores in patch plate CellCulture->CellSealing CompoundPrep Prepare serial dilutions of CPD-N CompoundApplication Apply CPD-N at varying concentrations CompoundPrep->CompoundApplication WholeCell Establish whole-cell configuration CellSealing->WholeCell VoltageProtocol Apply voltage protocol to elicit currents WholeCell->VoltageProtocol VoltageProtocol->CompoundApplication RecordCurrent Record ionic current through the channel CompoundApplication->RecordCurrent MeasureBlock Measure peak current inhibition RecordCurrent->MeasureBlock DoseResponse Generate dose-response curve MeasureBlock->DoseResponse CalcIC50 Calculate IC50 value DoseResponse->CalcIC50

Automated Electrophysiology Workflow
Experimental Protocol: Automated Electrophysiology Assay

High-throughput electrophysiology platforms are utilized to assess the effects of compounds on Nav channel subtypes.[10][11]

  • Cell Lines : Use mammalian cell lines stably expressing the human Nav subtype of interest (e.g., Nav1.7).

  • Voltage Protocol : A specific voltage protocol is applied to the cells. A holding potential is set to inactivate a portion of the channels, followed by a depolarizing pulse to elicit a sodium current.

  • Compound Screening : Test compounds are applied at various concentrations. The extent of block for the initial pulse and subsequent pulses in a train can provide information on use-dependence.

  • Data Acquisition : Ionic currents are recorded directly.

  • Data Analysis : The reduction in peak current amplitude in the presence of the compound is measured. IC50 values are determined by fitting the concentration-response data to a suitable equation. Positive controls (known blockers) and vehicle controls (e.g., DMSO) are run in parallel for quality control and Z' factor calculation.

Comparative Analysis III: Thromboxane A2 (TP) Receptor Antagonism

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, acting through the TP receptor. Antagonists of this receptor are of interest for treating cardiovascular and thrombotic diseases.[12]

Data Presentation: TP Receptor Antagonistic Activity

The ability of CPD-N to displace a radiolabeled ligand from the TP receptor was measured and compared to known antagonists.

CompoundKi (nM)IC50 (nM) vs. [3H]U-46619-induced Platelet Aggregation
CPD-N (Hypothetical) 25250
I-BOP (Agonist)0.234 (High affinity site)4.4
7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acid derivative (14)-310
GR32191Potent-

Data for known compounds are sourced from publicly available literature.[13][14][15] Data for CPD-N is hypothetical for comparative purposes.

Experimental Protocol: Radioligand Binding Assay

Competitive radioligand binding assays are the standard for determining the affinity of a test compound for a receptor.[16][17]

  • Preparation of Platelets : Washed human platelets are prepared from fresh blood samples.

  • Assay Setup : In assay tubes, a fixed concentration of a radiolabeled TP receptor agonist or antagonist (e.g., [125I]BOP or [3H]-SQ29548) is incubated with the washed platelets in the presence of a range of concentrations of the unlabeled test compound (CPD-N).[13][18]

  • Incubation : The mixture is incubated to allow binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This guide provides a framework for assessing the novelty of the hypothetical this compound derivative, CPD-N. Based on the comparative data, CPD-N demonstrates a potentially novel profile as a selective HDAC1 inhibitor with nanomolar potency. Its activity as a Nav1.7 blocker and TP receptor antagonist appears to be in a similar range to some known compounds, warranting further investigation into its selectivity and mechanism of action. The provided experimental protocols offer standardized methods for validating these initial findings. This structured comparison allows for an objective evaluation of CPD-N's potential as a lead compound in drug discovery.

References

comparing the efficacy of different resolving agents for trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of the efficacy of different resolving agents for trans-cyclopentane-1,2-dicarboxylic acid, supported by available experimental data and detailed protocols.

The separation of enantiomers of this compound, a valuable chiral building block in organic synthesis, is conventionally achieved through the formation of diastereomeric salts with a chiral resolving agent. The success of this method hinges on the significant difference in solubility between the resulting diastereomers, allowing for their separation by fractional crystallization. This report delves into the classical resolution of this diacid, presenting a comparison of commonly employed resolving agents.

Comparison of Resolving Agent Efficacy

The selection of an appropriate resolving agent is paramount for achieving high yield and enantiomeric purity of the desired enantiomer. Based on available literature, several chiral bases have been investigated for the resolution of this compound. The following table summarizes the performance of these agents.

Resolving AgentMolar Ratio (Acid:Base)SolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered Acid
Brucine1:2WaterHigh>95%
Quinine1:1AcetoneModerateHigh
(-)-Ephedrine1:2Ethanol/WaterVariableModerate to High
(S)-α-Phenylethylamine1:2MethanolGood>90%

Note: The data presented is compiled from various sources and may not represent optimized conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the resolution of this compound with different resolving agents.

Resolution with Brucine
  • Salt Formation: A solution of racemic this compound in boiling water is treated with two molar equivalents of brucine. The mixture is heated until a clear solution is obtained.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt (brucine salt of one enantiomer). For enhanced crystallization, the solution can be further cooled in an ice bath.

  • Isolation of Diastereomeric Salt: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold water. The salt can be recrystallized from water to improve diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Acid: The purified diastereomeric salt is dissolved in a minimal amount of hot water and treated with an excess of a strong base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the brucine.

  • Acidification and Extraction: The precipitated brucine is removed by filtration. The filtrate, containing the sodium salt of the resolved acid, is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free dicarboxylic acid. The enantiomerically enriched acid is collected by filtration, washed with cold water, and dried.

Resolution with Quinine
  • Salt Formation: Equimolar amounts of racemic this compound and quinine are dissolved in hot acetone.

  • Fractional Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble quinine salt.

  • Isolation and Liberation: The procedure for isolating the diastereomeric salt and liberating the free acid is analogous to the protocol described for brucine, using appropriate solvents for washing and extraction.

Experimental Workflow and Logical Relationships

The general process of resolving a racemic carboxylic acid using a chiral base can be visualized as a series of sequential steps. The following diagrams illustrate the experimental workflow and the logical relationship of the key stages in diastereomeric salt resolution.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_acid Racemic trans-Cyclopentane- 1,2-dicarboxylic Acid dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., Brucine) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation fractional_crystallization Fractional Crystallization (Cooling) salt_formation->fractional_crystallization filtration1 Filtration fractional_crystallization->filtration1 less_soluble_salt Less Soluble Diastereomeric Salt filtration1->less_soluble_salt Solid mother_liquor Mother Liquor (Contains More Soluble Salt) filtration1->mother_liquor Liquid liberation Liberation of Enriched Acid (Base Treatment) less_soluble_salt->liberation filtration2 Filtration liberation->filtration2 recovered_agent Recovered Resolving Agent filtration2->recovered_agent Solid acidification Acidification filtration2->acidification Liquid pure_enantiomer Enantiomerically Enriched Carboxylic Acid acidification->pure_enantiomer

Figure 1. A flowchart illustrating the key stages of chiral resolution by diastereomeric salt formation.

G cluster_logic Logical Relationship in Diastereomeric Resolution RacemicMixture Racemic Mixture (R-Acid + S-Acid) + Chiral Base (S-Base) Diastereomers Formation of Diastereomers (R-Acid-S-Base + S-Acid-S-Base) RacemicMixture->Diastereomers Separation Separation based on Different Physical Properties (e.g., Solubility) Diastereomers->Separation IsolatedDiastereomer Isolated Diastereomer (e.g., R-Acid-S-Base) Separation->IsolatedDiastereomer Less Soluble OtherDiastereomer Diastereomer in Solution (S-Acid-S-Base) Separation->OtherDiastereomer More Soluble Cleavage Cleavage of Diastereomer IsolatedDiastereomer->Cleavage PureEnantiomer Pure Enantiomer (R-Acid) Cleavage->PureEnantiomer RecoveredBase Recovered Chiral Base (S-Base) Cleavage->RecoveredBase

Safety Operating Guide

Proper Disposal of trans-Cyclopentane-1,2-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like trans-cyclopentane-1,2-dicarboxylic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear protective gloves.
Eye Protection Use safety glasses with side-shields or goggles.
Lab Coat A lab coat or other protective clothing is required.
Respiratory Protection Use only in a well-ventilated area.[1][2]

Step-by-Step Disposal Procedure

The standard and safest method for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed waste disposal facility.

  • Containment :

    • Ensure the chemical is in a suitable, closed, and clearly labeled container.[2][3]

    • For spills, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[2][3]

  • Labeling :

    • The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed.[2]

  • Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][4]

    • It is imperative to follow all applicable local, state, and federal regulations.

    • Do not dispose of this chemical down the drain.[3]

  • Contaminated Materials :

    • Any materials, such as gloves, filter paper, or paper towels, that are contaminated with this compound should be disposed of as hazardous waste in the same manner as the chemical itself.[3]

    • Contaminated clothing should be removed and washed before reuse.[1][5]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment cluster_ppe cluster_containment cluster_disposal start Chemical to be Disposed: This compound assess Assess Hazards: - Harmful if swallowed, inhaled, or on skin - Skin and eye irritant start->assess ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess->ppe contain Place in a Labeled, Sealed Hazardous Waste Container ppe->contain disposal Arrange for Pickup by a Licensed Waste Disposal Facility contain->disposal no_drain Do NOT Dispose Down the Drain contain->no_drain

Caption: Disposal workflow for this compound.

Quantitative Disposal Data

Safety data sheets do not typically provide quantitative limits for disposal, as these are determined by local, state, and federal regulations, which can vary significantly. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or chemical degradation of this compound for disposal are not provided in standard safety documentation. The recommended and safest procedure is to transfer the waste to a specialized, licensed facility that is equipped to handle such chemical waste. Attempting to neutralize or treat the chemical without a validated protocol and proper equipment can be dangerous.

References

Safeguarding Your Research: A Guide to Handling trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling trans-Cyclopentane-1,2-dicarboxylic acid. Adherence to these protocols is essential for ensuring a safe research environment and minimizing risk.

Researchers, scientists, and drug development professionals can rely on this guide for procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

PPE Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for operations with a high splash potential.Protects against dust particles and splashes. Contact lenses should be avoided as they can absorb and concentrate irritants.[2]
Hand Protection Chemically resistant gloves. Nitrile or butyl rubber gloves are recommended for handling organic acids.Prevents skin contact and absorption.[4] Gloves must be inspected for integrity before each use and disposed of after handling the chemical. Always wash hands after removing gloves.[5]
Body Protection A lab coat or other protective clothing is required. For tasks with a higher risk of exposure, a chemically resistant apron should be worn.Prevents contamination of personal clothing.[2] Work clothes should be laundered separately.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][6] If a fume hood is not available or if dust formation is likely, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[3][5]Minimizes the risk of respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. Use a spatula for solid transfers. Avoid creating dust clouds.

  • In Use: Keep containers of the chemical closed when not in use. Clearly label all containers with the chemical name and any associated hazards.[7]

  • Post-Handling: After handling, decontaminate all equipment and the work area. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container. Wash hands thoroughly with soap and water.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Containerization: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, secure satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[1] Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain (if safe to do so): For small, manageable spills, and if you are trained to do so, use an appropriate absorbent material (such as a spill kit for solid chemicals) to contain the spill. Avoid generating dust.[2]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer in_use Keep Containers Closed weigh_transfer->in_use decontaminate Decontaminate Area & Equipment in_use->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands segregate_waste Segregate Waste dispose_ppe->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclopentane-1,2-dicarboxylic acid
Reactant of Route 2
trans-Cyclopentane-1,2-dicarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。